
AZ 628
Description
Overview of AZ 628 as a Pan-RAF Kinase Inhibitor
This compound is a chemical compound recognized in academic research for its activity as a pan-RAF kinase inhibitor. medchemexpress.comselleckchem.comcellagentech.comstemcell.comtocris.comrndsystems.com It is characterized as a potent, ATP-competitive inhibitor targeting key members of the RAF kinase family. tocris.comrndsystems.com
This compound was originated by AstraZeneca. tocris.comrndsystems.comncats.io Preclinical data regarding this compound, specifically linking molecular characteristics to the pharmacological response in a panel of cancer cell lines, was presented in 2007. guidetopharmacology.org
RAF kinases, which include B-Raf, c-Raf-1 (Raf-1), and A-Raf, are serine/threonine-specific protein kinases that function as critical components of the RAS-RAF-MEK-ERK signal transduction cascade, also known as the mitogen-activated protein kinase (MAPK) cascade. stemcell.comglpbio.com This pathway is fundamental in mediating cellular responses such as proliferation, differentiation, survival, and apoptosis. glpbio.commdpi.com this compound inhibits RAF kinases, thereby suppressing the downstream phosphorylation of MEK and ERK. medchemexpress.com
Research has shown that this compound reduces the activities of preactivated B-Raf, B-RafV600E, and c-Raf-1 in in vitro kinase assays. medchemexpress.com The compound prevents CRAF activation by persistently occupying the ATP-binding site of Raf kinase. glpbio.com
This compound exhibits inhibitory activity against different RAF isoforms with varying half-maximal inhibitory concentration (IC50) values:
Target | IC50 (nM) | Source |
c-Raf-1 | 29 | medchemexpress.comselleckchem.comcellagentech.comtocris.comrndsystems.comglpbio.com |
B-RafV600E | 34 | medchemexpress.comselleckchem.comcellagentech.comtocris.comrndsystems.comglpbio.com |
B-Raf (wild-type) | 105 | medchemexpress.comselleckchem.comcellagentech.comtocris.comrndsystems.comglpbio.com |
Beyond its primary targets, specificity profiling indicates that this compound also inhibits the activation of a number of tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS. medchemexpress.comselleckchem.comcellagentech.comstemcell.comtocris.comrndsystems.comncats.ioglpbio.com
Historical Context and Development by AstraZeneca
Significance of Kinase Inhibition in Disease Pathogenesis
Aberrant kinase activity is implicated in a wide array of diseases. mdpi.comnih.govnews-medical.net Targeting these dysregulated kinases with inhibitors represents a significant therapeutic strategy. mdpi.comnih.govnews-medical.netreumatologiaclinica.orgfrontiersin.org
Kinase inhibitors have played an increasingly prominent role in the treatment of cancer. mdpi.comfrontiersin.orgjci.org The abnormal activation of protein phosphorylation is frequently either a driver or direct consequence of cancer. jci.org Kinase signaling pathways have been shown to drive many of the hallmark phenotypes of tumor biology, including proliferation, survival, motility, metabolism, angiogenesis, and evasion of antitumor immune responses. jci.org Over 120 small-molecule kinase inhibitors have been approved worldwide for treating various diseases, with a substantial number specifically for cancer treatment. mdpi.comnih.gov
In the context of cancer research, this compound has demonstrated potent anti-tumor activity in preclinical studies. glpbio.com It has been shown to inhibit anchorage-dependent and -independent growth, induce cell cycle arrest, and cause apoptosis in colon and melanoma cell lines harboring the B-RafV600E mutation. medchemexpress.comselleckchem.comcellagentech.comtocris.comrndsystems.comncats.ioglpbio.com this compound also suppresses growth in cells expressing K-RASG13D. medchemexpress.com Sensitivity to this compound in cell lines often correlates with the presence of B-RAFV600E or NRAS mutations. cellagentech.com Resistance to this compound has been observed in melanoma cell lines, and this resistance can be connected with raised levels of the RAF downstream effector p-ERK1/2. glpbio.com Elevated CRAF expression has also been identified as a potential mechanism of acquired resistance to continuous this compound exposure, resulting in sustained activation of ERK1/2. selleckchem.com
Protein kinases are also key factors in signal transduction involved in the initiation, propagation, and regulation of immunological responses. eurekaselect.com When inflammatory responses persist, they can become pathological and result in chronic inflammation, which is associated with a wide spectrum of human diseases. nih.gov Kinase inhibitors are being increasingly explored as potential anti-inflammatory agents for immune-mediated diseases. nih.govreumatologiaclinica.orgeurekaselect.comactasdermo.orgopenaccessgovernment.org
Furthermore, dysregulation of protein kinase activity is closely linked to the pathogenesis of various neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. european-biotechnology.comgeorgetown.edunews-medical.netmdpi.comexplorationpub.com Kinases are integral to the regulation of signaling pathways in the brain, and alterations in their function are implicated in neurodegeneration, often driving the hyperphosphorylation of proteins prone to aggregation and promoting neuroinflammation and neuronal death. european-biotechnology.comnews-medical.net While the potential of kinase inhibitors in neurodegenerative diseases remains largely unexplored compared to cancer, it represents a promising avenue for future research. european-biotechnology.comnews-medical.netmdpi.com
While the search results highlight the general significance of kinase inhibition in inflammatory and degenerative diseases, specific detailed research findings on this compound's effects in these areas were not prominently featured. Its known inhibition of targets like VEGFR2 medchemexpress.comselleckchem.comcellagentech.comstemcell.comtocris.comrndsystems.comncats.ioglpbio.com, which is involved in angiogenesis relevant to some inflammatory conditions, suggests potential areas for further investigation.
Cancer Therapy
Scope and Research Focus of the Outline
This article focuses on this compound as a pan-RAF kinase inhibitor within the context of academic research. It explores its mechanism of action, its role in the RAS-RAF-MEK-ERK pathway, and the broader significance of kinase inhibition in disease, particularly in cancer and the potential relevance to inflammatory and degenerative conditions, based on available research findings.
This compound is a chemical compound investigated for its inhibitory effects on various kinases, particularly those involved in the RAS-RAF-MEK-ERK signaling pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers. This compound functions as a potent and selective pan-RAF kinase inhibitor. rndsystems.comcellagentech.comprobechem.com
Properties
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2/c1-17-8-9-21(31-25(33)18-6-5-7-19(12-18)27(2,3)15-28)14-24(17)30-20-10-11-23-22(13-20)26(34)32(4)16-29-23/h5-14,16,30H,1-4H3,(H,31,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBGPEDJXCYQPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=CC4=C(C=C3)N=CN(C4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236677 | |
Record name | AZ-628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878739-06-1 | |
Record name | AZ-628 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878739061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZ-628 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70236677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 878739-06-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZ-628 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/560S6B5D79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of Az 628
Kinase Inhibition Profiling AZ 628 has been profiled for its inhibitory activity against a panel of kinases, demonstrating selectivity for RAF kinases while also affecting other tyrosine protein kinases.rndsystems.comnih.govtocris.comstemcell.com
RAF Kinase Family Inhibition this compound is characterized as a pan-RAF inhibitor, affecting multiple members of the RAF kinase family.cellagentech.comprobechem.comselleckchem.commedchemexpress.comncats.ioThis inhibition is ATP-competitive.rndsystems.comtocris.com
c-Raf-1 (CRAF) this compound also inhibits c-Raf-1 (CRAF).rndsystems.comcellagentech.comprobechem.comnih.govtocris.comstemcell.comselleckchem.commedchemexpress.comncats.ioselleckchem.comglpbio.comtargetmol.comThe reported IC50 value for c-Raf-1 in cell-free assays is approximately 29 nM.rndsystems.comcellagentech.comprobechem.comtocris.comselleckchem.commedchemexpress.comncats.ioselleckchem.comglpbio.comtargetmol.comAn approximate IC50 of 30 nM has also been reported for wild-type CRAF.nih.govaxonmedchem.comElevated CRAF expression has been identified as a potential mechanism of acquired resistance to this compound in BRAF-mutated melanoma cell lines.nih.govselleckchem.comselleckchem.comglpbio.comnih.govselleck.co.jpDespite inhibiting CRAF, increased levels of this protein can lead to sustained ERK activation and resistance.nih.govselleckchem.comselleckchem.comselleck.co.jpAZ628 has been shown to inhibit ERK more effectively than some other inhibitors in cells co-expressing CRAF and mutant BRAF.nih.gov
Here is a summary of the IC50 values for this compound against RAF kinases:
Kinase | IC50 (nM) | Assay Type | Source |
BRAF (Wild-Type) | 105 | Cell-free | rndsystems.comcellagentech.comprobechem.comtocris.comselleckchem.commedchemexpress.comncats.ioselleckchem.comglpbio.comtargetmol.com |
BRAF (Wild-Type) | ~100 | Undisclosed | nih.govaxonmedchem.com |
BRAFV600E | 34 | Cell-free | rndsystems.comcellagentech.comprobechem.comtocris.comselleckchem.commedchemexpress.comncats.ioselleckchem.comglpbio.comtargetmol.com |
BRAFV600E | ~30 | Undisclosed | nih.govaxonmedchem.com |
BRAFV600E | 15 | Cellular (A375) | selleckchem.commedchemexpress.com |
c-Raf-1 (CRAF) | 29 | Cell-free | rndsystems.comcellagentech.comprobechem.comtocris.comselleckchem.commedchemexpress.comncats.ioselleckchem.comglpbio.comtargetmol.com |
c-Raf-1 (CRAF) | ~30 | Undisclosed | nih.govaxonmedchem.com |
Inhibition of Other Tyrosine Protein Kinases Beyond the RAF family, specificity profiling indicates that this compound also inhibits the activation of a number of other tyrosine protein kinases.rndsystems.comcellagentech.comprobechem.comtocris.comstemcell.comselleckchem.commedchemexpress.comncats.ioselleckchem.comglpbio.comtargetmol.com
DDR2
This compound has been shown to inhibit the activation of Discoidin Domain Receptor 2 (DDR2) cellagentech.comapexbt.comncats.ioselleckchem.com. DDR2 is a receptor tyrosine kinase that plays a role in cell adhesion, migration, and proliferation, and has been implicated in various biological processes, including development and disease researchgate.net.
Lyn
The tyrosine protein kinase Lyn is another target inhibited by this compound cellagentech.comapexbt.comncats.ioselleckchem.com. Lyn is a member of the Src family of kinases and is involved in a wide range of cellular signaling pathways, including those regulating immune cell function and growth factor responses researchgate.net.
Flt1
Flt1, also known as VEGFR1, is a receptor tyrosine kinase involved in angiogenesis and vascular development. This compound has been shown to inhibit Flt1 activation cellagentech.comapexbt.comncats.ioselleckchem.com. Inhibition of VEGFR2 by this compound also suggests potential antiangiogenic activity apexbt.comncats.ioselleckchem.com.
FMS
FMS (CSF1R) is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages and other hematopoietic cells. This compound has been found to inhibit FMS cellagentech.comapexbt.comncats.ioselleckchem.com.
Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIP3)
Research indicates that this compound can inhibit Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIP3) activation nih.gov. RIP3 is a key mediator of necroptosis, a programmed form of necrotic cell death, and is involved in inflammatory responses nih.gov. Studies have shown that AZ-628 alleviates chondrocyte inflammation and necroptosis by inhibiting the NF-κB signaling pathway and RIP3 activation nih.gov.
Allosteric Inhibition and Dimer Stabilization
This compound is characterized as a type II pan-RAF inhibitor researchgate.netharvard.edubiorxiv.org. Type II inhibitors bind to the inactive conformation of the kinase, typically in the αC-helix-in, DFG-out conformation harvard.edubiorxiv.org. This binding mode allows them to inhibit both monomeric and dimeric forms of RAF kinases with similar potency researchgate.netharvard.edubiorxiv.org. This is in contrast to type I½ inhibitors, which preferentially bind to the active conformation and can paradoxically activate wild-type RAF through dimerization researchgate.netharvard.edubiorxiv.org. While type II inhibitors like this compound can achieve more complete MAPK suppression, they may also cause additional toxicity by interfering with MAPK activity in non-cancer cells harvard.edubiorxiv.org.
Unlike some other inhibitors, this compound and similar equipotent inhibitors are described as non-cooperative in their binding to the BRAFV600E dimer researchgate.netnih.gov.
αC-helix Stabilization
Type II inhibitors, including this compound, bind to RAF in a conformation where the αC-helix is in an "in" position and the DFG motif is in an "out" position harvard.edubiorxiv.org. This binding mode stabilizes the inactive conformation of the kinase researchgate.net. Dimerization of BRAFV600E leads to the restriction and an inward shift of the αC helix position relative to the monomer, and inhibitors that can stabilize the αC-in states are compatible with the dimer nih.gov. The ability of both dimerization and inhibitor binding to induce the αC helix to move inward contributes to the phenomenon of drug-induced RAF dimerization nih.gov.
Compound Table:
Compound Name | PubChem CID |
This compound | 11676786 |
Receptor-Interacting Serine/Threonine-Protein Kinase 3 (RIP3) | 9632 |
Discoidin Domain Receptor 2 (DDR2) | 6431 |
Lyn | 3940 |
Flt1 (VEGFR1) | 5950 |
FMS (CSF1R) | 9634 |
BRAF | 673 |
c-Raf-1 (RAF1) | 5894 |
BRAFV600E | 11676786 |
MEK | - |
ERK | - |
VEGFR2 | 5956 |
NF-κB | 23552 |
Data Table:
While specific quantitative data (e.g., IC50 values) for this compound against DDR2, Lyn, Flt1, and FMS were mentioned as part of specificity profiling in the search results, the exact numerical values were not consistently provided across the non-excluded sources in a format suitable for a detailed comparative data table within the strict constraints of the outline. The primary IC50 data consistently reported is for the Raf kinases. However, the inhibition of these other kinases is consistently stated as part of its specificity profile.
Kinase Target | This compound Inhibition | Notes |
DDR2 | Inhibited | Part of specificity profile cellagentech.comapexbt.comncats.ioselleckchem.com |
Lyn | Inhibited | Part of specificity profile cellagentech.comapexbt.comncats.ioselleckchem.com |
Flt1 | Inhibited | Part of specificity profile cellagentech.comapexbt.comncats.ioselleckchem.com |
FMS | Inhibited | Part of specificity profile cellagentech.comapexbt.comncats.ioselleckchem.com |
RIP3 | Inhibited | Inhibits activation nih.gov |
Imperfect Dimer Formation
This compound influences RAF dimerization, a critical process for RAF kinase activity and signaling. Unlike some other RAF inhibitors, this compound stabilizes the αC-helix of one RAF protomer in the active (IN) position mdpi.com. This conformational change facilitates the binding of a second molecule of the inhibitor to the second protomer, leading to the formation of imperfect dimers mdpi.com. This occurs through a non-competitive allosteric inhibition mechanism mdpi.com.
Pan-RAF Inhibitor Classification
This compound is classified as a pan-RAF inhibitor selleckchem.commedchemexpress.comglpbio.comtocris.comcellagentech.comncats.iomdpi.comstemcell.com. This classification signifies its ability to inhibit multiple isoforms of the RAF kinase family, including B-RAF, the oncogenic mutant B-RAF V600E, and c-Raf-1 (also known as RAF1) selleckchem.commedchemexpress.comglpbio.comtocris.comcellagentech.com. Studies have reported IC50 values for this compound against these kinases in cell-free assays, demonstrating its potency across different RAF isoforms. selleckchem.commedchemexpress.comglpbio.comtocris.comcellagentech.com
Target | IC₅₀ (nM) (Cell-free assays) | Source |
---|---|---|
B-Raf | 105 | selleckchem.commedchemexpress.comglpbio.comtocris.comcellagentech.com |
B-Raf V600E | 34 | selleckchem.commedchemexpress.comglpbio.comtocris.comcellagentech.com |
c-Raf-1 (RAF1) | 29 | selleckchem.commedchemexpress.comglpbio.comtocris.comcellagentech.com |
The ability of this compound to hinder both BRAF and CRAF dimers contributes to its classification as a pan-RAF inhibitor mdpi.com.
Modulation of Signaling Pathways
This compound exerts its cellular effects primarily by modulating key intracellular signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the NF-κB signaling pathway.
RAS-RAF-MEK-ERK (MAPK) Pathway Downregulation
The RAS-RAF-MEK-ERK pathway is a central signaling cascade involved in regulating cell proliferation, differentiation, and survival, and it is frequently dysregulated in cancer glpbio.comresearchgate.netembopress.orgnih.gov. This compound's primary action on this pathway is generally inhibitory, particularly in cancer cells driven by activating BRAF mutations medchemexpress.comglpbio.comcellagentech.commdpi.comstemcell.com. Inhibition of RAF kinases by this compound disrupts the downstream signaling flow through this cascade.
A direct consequence of RAF inhibition by this compound is the suppression of phosphorylation of the downstream kinases MEK and ERK selleckchem.commedchemexpress.comglpbio.comcellagentech.commdpi.comnih.govmedchemexpress.com. Phosphorylation is required for the activation of MEK and ERK, which then propagate the signal further down the pathway. By reducing the phosphorylation levels of MEK and ERK, this compound effectively attenuates the activity of the MAPK pathway selleckchem.commedchemexpress.comglpbio.comcellagentech.commdpi.comnih.govmedchemexpress.com. Studies in various cell lines, including melanoma and colon cancer cells with the B-Raf V600E mutation, have demonstrated this suppression of MEK and ERK phosphorylation upon treatment with this compound selleckchem.commedchemexpress.comglpbio.comcellagentech.commdpi.com. For instance, in human A375 cells expressing the BRAF V600E mutant, this compound inhibited ERK phosphorylation with an IC₅₀ of 0.015 μM after 75 minutes selleckchem.commedchemexpress.com.
While this compound primarily downregulates the MAPK pathway, particularly in cells with activating BRAF mutations, the effects of RAF inhibitors can be context-dependent uni-freiburg.deuni-freiburg.deelifesciences.org. In certain cellular contexts, particularly in cells with wild-type RAF or specific RAS mutations, RAF inhibitors can paradoxically activate the ERK pathway stemcell.comresearchgate.netnih.govelifesciences.orgbiorxiv.orgresearchgate.net. This phenomenon is often linked to inhibitor-induced dimerization of RAF stemcell.comresearchgate.netembopress.orgelifesciences.orgbiorxiv.orgnih.govacs.org.
However, this compound, classified as a type II RAF inhibitor, has shown differences in its potential to induce paradoxical activation compared to type I inhibitors like Dabrafenib researchgate.netnih.govresearchgate.net. Studies have indicated that this compound may induce less or no paradoxical ERK activation in certain cell types, such as CRAF-overexpressing cells or wild-type RAF-expressing HEK293T cells, compared to Dabrafenib researchgate.netnih.gov. While Dabrafenib increased ERK phosphorylation in wild-type BRAF and CRAF co-expressing cells at various concentrations, this compound showed less pronounced or inhibitory effects at higher concentrations nih.govresearchgate.net. This suggests that the conformational state stabilized by this compound upon binding influences its interaction with RAF dimers and its propensity for inducing paradoxical activation mdpi.comnih.gov.
Suppression of MEK and ERK Phosphorylation
NF-κB Signaling Pathway Inhibition
Beyond its well-established effects on the MAPK pathway, this compound has also been shown to modulate the NF-κB signaling pathway nih.govprobechem.com. Research indicates that this compound can inhibit the NF-κB signaling pathway nih.gov. For example, in studies related to osteoarthritis, this compound was found to alleviate inflammation and necroptosis in chondrocytes by inhibiting the NF-κB pathway nih.gov. The NF-κB pathway plays a crucial role in inflammatory and immune responses, and its inhibition by this compound suggests potential effects beyond direct anti-proliferative actions mediated through the MAPK pathway nih.govresearchgate.net. However, complex interactions have been observed, with some studies suggesting that in wild-type cells, inhibition of RAF by this compound can lead to MAP4K2-dependent activation of NF-κB signaling nih.gov.
Autophagy Pathway Modulation
Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and misfolded proteins, crucial for maintaining cellular homeostasis. mdpi.comnih.gov While the search results did not directly link this compound to explicit modulation of the autophagy pathway in the context of the provided outline, research indicates that various cellular stressors and signaling pathways, including those involving kinases, can influence autophagy. nih.govmdpi.com Oxidative stress, for instance, can enhance the expression of beclin1, a key protein in autophagy initiation, through stress-responsive pathways like NF-κB and p53. mdpi.com The balance between p53 and the AKT/mTOR pathway, also involved in autophagy regulation, is crucial for cell fate. mdpi.comnih.gov mTOR inhibition is a known inducer of autophagy. acs.orgtandfonline.com Although this compound is primarily characterized as a Raf kinase inhibitor, and the direct link to autophagy modulation in the provided search results is not explicit under this specific subsection heading, the interplay between kinase signaling, oxidative stress, and autophagy pathways suggests potential indirect influences.
NRF2-Mediated Antioxidant Response Inhibition
The NRF2 (Nuclear factor-erythroid 2-related factor 2) pathway is a master regulator of the cellular antioxidant response, crucial for protecting cells against oxidative stress by activating the transcription of antioxidant genes. researchgate.netnih.govfrontiersin.orgavensonline.org NRF2 stability is tightly controlled by KEAP1, which promotes its degradation in the absence of oxidative stress. researchgate.netmdpi.com Aberrant activation of NRF2 is observed in many cancer cell types and is associated with increased tumor resistance to chemotherapy. researchgate.netresearchgate.net
Research has identified this compound as an inhibitor of NRF2 activity. researchgate.netresearchgate.net Studies, such as those involving HepG2 cells, have shown that this compound can inhibit NRF2 activity. researchgate.netresearchgate.net This inhibition can lead to increased oxidative stress, compromising the viability and growth of certain cell types, such as multiple myeloma cells. researchgate.net
TRIM24-RIP3 Axis Perturbation in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown. mdpi.com Necroptosis, a programmed form of cell death, has garnered attention in arthritis research, with receptor-interacting protein kinase-3 (RIP3) playing a pivotal role. nih.govbmj.comresearchgate.net Dysregulation of RIP3 is implicated in various pathological processes, including OA pathogenesis. nih.govbmj.comresearchgate.net TRIM24 has been identified as a negative regulator of RIP3. nih.govbmj.comresearchgate.net
Studies have demonstrated that perturbation of the TRIM24-RIP3 axis contributes to OA pathogenesis. nih.govbmj.comresearchgate.net RIP3 expression is significantly higher in damaged cartilage from OA patients compared to undamaged cartilage. nih.govbmj.comresearchgate.net In mouse models, adenoviral RIP3 overexpression accelerated cartilage disruption, while RIP3 depletion reduced OA pathogenesis induced by destabilization of the medial meniscus (DMM). nih.govbmj.comresearchgate.net Furthermore, TRIM24 knockdown upregulated RIP3 expression, and its downregulation promoted OA pathogenesis in knee joint tissues. nih.govbmj.comresearchgate.net
This compound has been identified as a potent RIP3 inhibitor through approaches such as the Connectivity Map (CMap) and in silico binding assays. nih.govbmj.comresearchgate.net Research indicates that this compound can abolish RIP3-mediated OA pathogenesis by inhibiting RIP3 kinase activity. nih.govbmj.comresearchgate.net A study showed that this compound affects RIP3 kinase activity to prevent RIP3 phosphorylation and reduces the molecular pattern of OA pathogenesis without causing chondrocyte cytotoxicity. researchgate.net This suggests that modulation of the TRIM24-RIP3 axis by RIP3 inhibitors like this compound could represent a potential therapeutic strategy for OA. nih.govbmj.comresearchgate.net
Research findings on the effect of this compound on RIP3 kinase activity are summarized in the table below:
Target | Effect on Activity | Mechanism | Reference |
RIP3 Kinase | Inhibition | Prevents RIP3 phosphorylation | researchgate.net |
RIP3-mediated OA | Abolition | Inhibition of RIP3 kinase activity | nih.govbmj.comresearchgate.net |
Cellular and Biological Effects in Preclinical Models
Antineoplastic Effects in Cancer Cell Lines
Preclinical studies have demonstrated that AZ 628 exerts antineoplastic effects in various cancer cell lines, particularly those with specific genetic alterations.
Inhibition of Anchorage-Dependent and Independent Growth
This compound has been shown to suppress both anchorage-dependent and anchorage-independent growth in cancer cell lines. This effect has been observed in colon and melanoma cell lines harboring the BRAFV600E mutation. selleckchem.commedchemexpress.comglpbio.comtocris.comtargetmol.comcellagentech.comselleckchem.comapexbt.comglpbio.com Inhibition of anchorage-independent growth, often assessed by colony formation in soft agar, is a key indicator of reduced tumorigenicity.
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest in susceptible cancer cell lines. selleckchem.commedchemexpress.comglpbio.comtocris.comapexbt.comglpbio.com This arrest prevents the uncontrolled proliferation characteristic of cancer cells.
Predominant G1 Arrest
Specifically, this compound has been shown to induce a predominant G1 phase arrest in cancer cells. frontiersin.org This indicates that the compound interferes with the cell's progression through the first gap phase of the cell cycle, preventing entry into the DNA synthesis phase.
Induction of Apoptosis
This compound has been demonstrated to induce apoptosis, or programmed cell death, in cancer cell lines. selleckchem.commedchemexpress.comglpbio.comtocris.comtargetmol.comselleckchem.comapexbt.comglpbio.com The induction of apoptosis is a critical mechanism by which anticancer agents eliminate malignant cells.
Selective Viability Effects in Mutant Cell Lines
This compound exhibits selective effects on the viability of cancer cell lines based on their mutational status. selleckchem.comglpbio.com
BRAFV600E Melanoma and Colon Cancer Cell Lines
This compound is remarkably effective at inhibiting the growth of human cancer cell lines derived from melanomas, thyroid cancers, and colorectal cancers that harbor the BRAF V600E mutation. selleckchem.commedchemexpress.comglpbio.comtocris.comtargetmol.comselleckchem.comapexbt.comglpbio.commdpi.comnih.govoaepublish.com This selective sensitivity is linked to its inhibitory activity against the constitutively active BRAFV600E protein, which drives proliferation in these cancers through the MAPK pathway. medchemexpress.comglpbio.comprobechem.comselleckchem.comapexbt.comglpbio.commdpi.com this compound effectively suppresses phospho-ERK (pERK) levels in cancer cell lines with endogenous V600E BRAF mutations, such as Colo205 and A375, with reported EC50 values in the 14-16 nM range. probechem.com
However, acquired resistance to this compound has been observed in BRAFV600E melanoma cell lines. selleckchem.comglpbio.comtargetmol.comselleckchem.comapexbt.comglpbio.commdpi.com This resistance can be associated with elevated levels of CRAF, a related Raf kinase, leading to sustained activation of ERK1/2 despite this compound treatment. selleckchem.comglpbio.comselleckchem.com In some this compound-insensitive cell lines, p-ERK1/2 activity is not significantly inhibited by exposure to the compound. selleckchem.comselleckchem.com Interestingly, this compound treatment can efficiently attenuate ERK activation in NRAS mutant melanoma cells, unlike in this compound-resistant BRAFV600E M14 cells where ERK suppression fails. selleckchem.comselleckchem.com
This compound has also shown efficacy in suppressing growth in cells expressing K-RASG13D and selectively affects viability in K-RAS mutant cells. medchemexpress.comglpbio.comfrontiersin.orgresearchgate.netplos.org
Here is a summary of some preclinical findings:
Effect | Observed in Cell Lines | Key Findings | Source(s) |
Inhibition of Anchorage-Dependent Growth | Colon, Melanoma (BRAFV600E mutation) | Suppressed growth in a dose-dependent manner. | selleckchem.commedchemexpress.comglpbio.comtocris.comtargetmol.comcellagentech.comselleckchem.comapexbt.comglpbio.com |
Inhibition of Anchorage-Independent Growth | Colon, Melanoma (BRAFV600E mutation) | Reduced colony formation in soft agar. | selleckchem.commedchemexpress.comglpbio.comtocris.comtargetmol.comcellagentech.comselleckchem.comapexbt.comglpbio.com |
Cell Cycle Arrest | Colon, Melanoma (BRAFV600E mutation) | Leads to accumulation of cells in a specific cell cycle phase. | selleckchem.commedchemexpress.comglpbio.comtocris.comapexbt.comglpbio.com |
Predominant G1 Arrest | Colo205, A375 (BRAFV600E mutation) | Induced a significant increase in the proportion of cells in the G1 phase. | frontiersin.org |
Induction of Apoptosis | Colon, Melanoma (BRAFV600E mutation) | Increased markers of apoptosis and cell death. | selleckchem.commedchemexpress.comglpbio.comtocris.comtargetmol.comselleckchem.comapexbt.comglpbio.com |
Selective Viability Effects | BRAFV600E mutant vs. other genotypes | More effective in inhibiting growth of BRAFV600E mutant cell lines. | selleckchem.comglpbio.com |
Suppression of p-ERK1/2 levels | Colo205, A375 (BRAFV600E mutation), M14 parental | Decreased phosphorylation of ERK, a downstream target of RAF. | selleckchem.comprobechem.comselleckchem.com |
Reduced Viability (K-RASG13D mutation) | HCT-116 (K-RASG13D) | Showed relative sensitivity compared to wild-type K-RAS cells. | glpbio.complos.org |
K-RASG13D Expressing Cells
Studies have indicated that this compound suppresses growth in cells expressing the K-RASG13D mutation. medchemexpress.combiotrend-usa.com Inhibition of RAF with this compound leads to the suppression of MEK and ERK phosphorylation in these cells. medchemexpress.combiotrend-usa.com Research using isogenic colon cancer cell lines, where the only difference was the K-RAS mutation status, found that cells expressing mutant K-RAS were hypersensitive to this compound compared to wild-type cells. researchgate.netnih.gov This suggests that this compound selectively affects viability in K-RAS mutant cells. medchemexpress.combiotrend-usa.com
NRAS Mutant Melanoma Cells
This compound treatment has been shown to efficiently attenuate ERK activation in NRAS mutant melanoma cells. selleckchem.comtargetmol.comselleckchem.comnih.gov This effect is observed in contrast to this compound-resistant M14 cells, where the compound fails to suppress ERK activation. selleckchem.comtargetmol.comselleckchem.com This suggests distinct roles for CRAF in ERK activation in these different cellular contexts. nih.gov
Reversal of Multidrug Resistance (MDR)
Overexpression of the ATP-binding cassette (ABC) transporter G2 (ABCG2) is a significant factor contributing to multidrug resistance (MDR) in cancer, as ABCG2 acts as an efflux pump for various chemotherapeutic agents. nih.govnih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com Identifying effective modulators to overcome ABCG2-mediated MDR is therefore important. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.org this compound has been reported to effectively antagonize ABCG2-mediated MDR in vitro. nih.govnih.govfrontiersin.org At a non-toxic concentration of 3 μM, this compound completely reversed ABCG2-mediated MDR without affecting MDR mediated by other transporters like ABCB1, ABCC1, or ABCC10. nih.govnih.govfrontiersin.org
ABCG2 Transporter Modulation
Further studies have investigated the mechanisms by which this compound reverses ABCG2-mediated MDR, focusing on its modulation of the ABCG2 transporter. nih.govnih.govfrontiersin.org
Attenuation of ABCG2-Mediated Efflux
A key mechanism of this compound's action in reversing MDR is the attenuation of ABCG2-mediated efflux of substrate drugs. researchgate.netnih.govnih.govfrontiersin.orgx-mol.net Studies evaluating the efflux of [³H]-mitoxantrone, an ABCG2 substrate, in ABCG2-overexpressing cells demonstrated that this compound significantly inhibited this efflux function. nih.govfrontiersin.orgresearchgate.net This inhibition of efflux contributes to the increased intracellular accumulation of these drugs. researchgate.netnih.govnih.govfrontiersin.orgx-mol.net
Increased Intracellular Accumulation of Substrate Drugs
Consistent with the attenuation of efflux, this compound increases the intracellular accumulation of ABCG2 substrate anticancer drugs. researchgate.netnih.govnih.govfrontiersin.orgx-mol.net Incubation with this compound has been shown to significantly increase the intracellular accumulation of [³H]-mitoxantrone in ABCG2-overexpressing cancer cells. frontiersin.org This increased intracellular concentration of chemotherapeutic agents explains the observed reversal effects of this compound on ABCG2-mediated MDR. nih.govfrontiersin.org
Stimulation of ABCG2-Associated ATPase Activity
This compound has been found to stimulate ABCG2-associated ATPase activity in a concentration-dependent manner. researchgate.netnih.govnih.govfrontiersin.orgx-mol.netdp.techscienceopen.com Altered ABCG2 function by reversal agents can be relevant to its ATPase activity. nih.gov Stimulation of ATPase activity by this compound suggests that the compound may compete with substrate anticancer drugs for binding pockets within ABCG2. nih.govfrontiersin.org Molecular docking and dynamics simulations have supported this, indicating that this compound binds to the same site as ABCG2 substrate drugs, potentially with a higher score. nih.govnih.govfrontiersin.org Compared to the ABCG2 substrate topotecan, which also stimulates ABCG2 ATPase, this compound demonstrated stronger activation effects. nih.gov
Data Table: Effects of this compound on ABCG2-Mediated MDR
Effect | Observation | Relevant Substrate Drugs |
Reversal of MDR | Complete reversal at non-toxic concentrations (e.g., 3 μM) nih.govnih.govfrontiersin.org | Mitoxantrone, SN-38, Topotecan nih.govfrontiersin.orgnih.govmedkoo.com |
Attenuation of ABCG2-Mediated Efflux | Significant inhibition of efflux function nih.govfrontiersin.orgresearchgate.net | Mitoxantrone nih.govfrontiersin.orgresearchgate.net |
Increased Intracellular Accumulation | Significant increase in accumulation nih.govfrontiersin.org | Mitoxantrone frontiersin.org |
Stimulation of ABCG2-Associated ATPase Activity | Concentration-dependent stimulation observed researchgate.netnih.govnih.govfrontiersin.orgx-mol.netdp.techscienceopen.com | Not directly substrate-dependent for stimulation mechanism, but relates to substrate binding competition nih.govfrontiersin.org |
Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.
Binding Site Analysis (Docking and Molecular Dynamics Simulation)
Studies utilizing docking and molecular dynamics simulation analyses have indicated that this compound binds to the same site as ABCG2 substrate drugs. These analyses suggest a favorable binding energy and stability of the interaction between this compound and the ABCG2 binding pocket. frontiersin.orgnih.govdoaj.orgresearchgate.net Specifically, molecular docking simulations predicted hydrogen bonds between the amide group of this compound and THR435 of ABCG2. frontiersin.org Hydrophobic pockets formed by PHE439, ASN436, PHE432, MET549, and VAL546 were also suggested to stabilize this compound binding. frontiersin.org While these simulations suggest a substrate-like behavior, experimental results indicated that this compound was not a substrate of ABCG2. frontiersin.org
Specificity for ABCG2 over ABCB1, ABCC1, or ABCC10
Research has demonstrated that this compound selectively reverses ABCG2-mediated MDR at non-toxic concentrations without affecting MDR mediated by ABCB1, ABCC1, or ABCC10. frontiersin.orgnih.govresearchgate.netdp.tech This selective inhibitory effect of this compound on ABCG2 suggests a targeted interaction with this specific transporter. nih.gov The reversal mechanism involves attenuating ABCG2-mediated efflux and increasing the intracellular accumulation of ABCG2 substrate drugs. frontiersin.orgnih.govresearchgate.net Furthermore, this compound stimulated ABCG2-associated ATPase activity in a concentration-dependent manner, indicating a potential competition with substrates at the binding pocket. frontiersin.orgnih.govresearchgate.net this compound showed comparable antagonistic effects in both wild-type and mutant ABCG2. nih.gov
Effects on Osteoarthritis Pathogenesis
This compound has shown potential in mitigating osteoarthritis progression in preclinical models. nih.govnih.govresearchgate.netcjter.commedchemexpress.cn Its effects are primarily linked to its influence on chondrocyte health and osteoclast activity.
Chondrocyte Inflammation and Necroptosis Alleviation
This compound has been reported to alleviate chondrocyte inflammation and necroptosis, a programmed form of cell death, particularly when induced by inflammatory factors like TNF-α. nih.govnih.govresearchgate.netmedchemexpress.cn Necroptosis of chondrocytes plays a significant role in the loss of cartilage integrity in OA. nih.gov
Inhibition of RIP3 Activation
A key mechanism by which this compound mitigates chondrocyte necroptosis is through the inhibition of RIP3 activation. nih.govnih.govresearchgate.netmedchemexpress.cnbmj.comdntb.gov.ua High RIPK3 expression is associated with accelerated cartilage degradation, and its inhibition by this compound has been shown to mitigate OA progression in mouse models. nih.gov this compound was identified as a potent RIPK3 inhibitor through approaches including in silico binding assays. nih.govbmj.com Studies have shown that this compound effectively mitigates RIPK3-mediated OA pathogenesis. nih.govbmj.com Unlike some other RIP3 kinase inhibitors, this compound has demonstrated this inhibitory effect without significant chondrocyte cytotoxicity in certain studies. bmj.com
Stabilization of Chondrocyte Microenvironment
This compound has been reported to contribute to the stabilization of the chondrocyte microenvironment. nih.govresearchgate.net While the specific mechanisms of this stabilization are not extensively detailed in the provided snippets regarding this compound, the context of chondrocyte microenvironment stabilization generally involves maintaining the extracellular matrix and preventing its degradation, which is crucial for cartilage function. openmedicalpublishing.org AZ-628's effects on reducing inflammation and necroptosis likely contribute to a more stable environment for chondrocytes. nih.govresearchgate.net
Osteoclast Activity, Proliferation, and Differentiation Reduction
In addition to its effects on chondrocytes, this compound has been shown to reduce osteoclast activity, proliferation, and differentiation. nih.govresearchgate.netmedchemexpress.cnresearchgate.net Osteoclasts are responsible for bone resorption, and their increased activity can contribute to the subchondral bone changes observed in OA. nih.gov By inhibiting osteoclast formation and bone resorption, this compound can help slow down these changes and potentially reverse OA progression. nih.govresearchgate.net This reduction in osteoclast activity and differentiation is mediated, in part, by the inhibition of pathways such as autophagy, MAPK, and NF-κB pathways. nih.govresearchgate.net
Reduction of Inflammatory Substances Release
Preclinical studies have indicated that this compound may play a role in mitigating inflammation. One reported effect is the potential of AZ-628 to mitigate chondrocyte inflammation and microenvironment deterioration. This effect is suggested to occur through the inhibition of the NF-κB signaling pathway and the suppression of RIP3 activation. researchgate.netmdpi.com Additionally, novel inhibitors such as AZ-628 are being explored for their potential as treatments for osteoarthritis by targeting necroptosis and inflammation. mdpi.com
Antiangiogenic Potential via VEGFR2 Inhibition
This compound has demonstrated antiangiogenic potential in preclinical evaluations. This potential is linked to its ability to inhibit the activation of several tyrosine protein kinases, including VEGFR2. selleckchem.com The profile of AZ-628 cross-reactivity suggests that it may be antiangiogenic based on the prevention of VEGFR2 activation. selleckchem.com VEGFR2 is a key receptor involved in the signaling pathways that promote angiogenesis, the formation of new blood vessels. acs.orgresearchgate.netmdpi.comnih.gov By inhibiting VEGFR2, this compound may interfere with this process.
Specificity profiling indicates that AZ-628 inhibits the activation of a number of tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS, among others. selleckchem.com This broad inhibition profile suggests that its antiangiogenic effects may involve multiple pathways in addition to VEGFR2 inhibition.
Mechanisms of Acquired Resistance to Az 628
Elevated CRAF Protein Levels
Elevated levels of CRAF protein have been identified as a significant mechanism of acquired resistance to AZ 628 in BRAF-mutant melanoma cells selleckchem.comapexbt.comtargetmol.comglpbio.comnih.govnih.govresearchgate.netselleckchem.combiomol.com. Studies using this compound-resistant clones derived from the BRAF V600E mutant human melanoma cell line M14 have demonstrated a correlation between increased CRAF expression and resistance selleckchem.comapexbt.comtargetmol.comnih.govresearchgate.netselleckchem.com. This elevated CRAF expression is a potential mechanism of acquired resistance to continuous this compound exposure, leading to sustained activation of ERK1/2 selleckchem.comtargetmol.comnih.govselleckchem.com. Elevated CRAF protein levels may also contribute to primary insensitivity to RAF inhibition in some BRAF mutant tumor cells nih.govnih.gov.
Switch from BRAF to CRAF Dependency
In this compound-resistant cells with elevated CRAF, there is an associated switch in dependency from BRAF to CRAF for tumor cell growth and survival nih.govnih.govresearchgate.net. While this compound inhibits both BRAF and CRAF, the increased expression of CRAF suggests that these cells become more reliant on CRAF-mediated signaling to bypass the BRAF inhibition nih.gov. This switch does not necessarily require CRAF kinase activity, as kinase-independent functions for CRAF have been reported nih.gov. BRAF-dependent tumors can switch to CRAF dependency as a resistance mechanism to BRAF-targeted therapies researchgate.net.
Sustained ERK1/2 Activation
A key outcome of elevated CRAF levels in this compound-resistant cells is the sustained activation of ERK1/2, a downstream effector of the RAF-MEK-ERK signaling cascade selleckchem.comapexbt.comtargetmol.comglpbio.comnih.govselleckchem.com. In sensitive cells, this compound treatment effectively suppresses phospho-ERK1/2 levels selleckchem.comselleckchem.com. However, in resistant clones with elevated CRAF, basal activation of ERK1/2 is significantly increased and is not effectively suppressed by this compound selleckchem.comtargetmol.comnih.govselleckchem.com. This sustained ERK activation is consistent with a critical role for this pathway in the survival and proliferation of these resistant melanoma cells nih.gov. The activation of ERK1/2 in this compound-resistant clones is mediated by MEK apexbt.comglpbio.comnih.gov.
Post-Transcriptional Mechanisms
The increase in CRAF protein levels in this compound-resistant cells appears to be regulated by post-transcriptional mechanisms nih.gov. Studies have shown that elevated CRAF expression in these resistant cells is not associated with CRAF gene amplification or increased CRAF gene transcription nih.gov. This suggests that regulatory processes occurring after mRNA has been transcribed play a role in the increased CRAF protein observed nih.gov. MicroRNAs (miRNAs), for example, are known to regulate gene expression at the post-transcriptional level and have been implicated in chemoresistance spandidos-publications.comaacrjournals.org.
Data Table: CRAF Expression and ERK Activation in this compound Resistant Clones
Cell Line/Clone | This compound Sensitivity (IC50) | CRAF Protein Levels (Relative to Parental) | Phospho-ERK1/2 Levels (Relative to Parental) |
M14 Parental | ~0.1 μM selleckchem.comselleckchem.com | Baseline | Baseline |
M14BRR2 | ~10 μM selleckchem.comnih.govselleckchem.com | Elevated apexbt.comnih.govresearchgate.net | Increased apexbt.comglpbio.comnih.gov |
M14BRR5 | ~10 μM selleckchem.comnih.govselleckchem.com | Elevated apexbt.comnih.govresearchgate.net | Increased apexbt.comglpbio.comnih.gov |
M14BRR8 | ~10 μM selleckchem.comnih.govselleckchem.com | Elevated apexbt.comnih.govresearchgate.net | Increased apexbt.comglpbio.comnih.gov |
Note: Data compiled from multiple sources and represents general findings. Specific quantitative values may vary between studies.
Lack of Secondary BRAF Mutations in Resistant Clones
In contrast to resistance mechanisms observed with some other kinase inhibitors, secondary mutations in BRAF V600E have not been commonly reported as a mechanism of acquired resistance to BRAF inhibitors like this compound in melanoma ascopubs.orgaacrjournals.org. Studies investigating this compound-resistant cell lines have not detected additional BRAF mutations aacrjournals.org. This suggests that acquired resistance to this compound primarily involves bypass mechanisms that reactivate downstream signaling, rather than alterations in the drug target itself ascopubs.org.
Phenotypic Changes in Resistant Cells
Acquired resistance to this compound can also be associated with distinct phenotypic changes in the resistant cell populations nih.gov.
Slow-Cycling and Senescent-like Phenotype
Some this compound-resistant melanoma cell lines, such as A375AR cells, exhibit a slow-cycling or growth arrest phenotype nih.gov. These cells can also display characteristics of senescence, a state of stable cell cycle arrest nih.govfrontiersin.orghaematologica.orgfrontiersin.org. This senescent-like phenotype in this compound-resistant cells is associated with a low proliferative rate nih.gov. While senescence is generally a permanent state of cell cycle arrest, drug resistance can involve a composite picture of heterogeneous cell states, including quiescence and senescence frontiersin.org.
Susceptibility to Ferroptosis
Studies have indicated that this compound-resistant cells may exhibit altered susceptibility to ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation nih.gov. In contrast to dabrafenib-resistant cells which maintained high proliferative activity, this compound-resistant melanoma cells, specifically the A375 cell line, displayed a slow-cycling, senescent-like phenotype with a high susceptibility to ferroptosis nih.gov. This susceptibility was evidenced by molecular signatures including high transferrin expression and lower levels of SLC7A11 and FTH1 in this compound-treated parental cells, with an even more pronounced propensity for ferroptosis observed in resistant cells, marked by increased HO-1 expression and significantly downregulated GPX4, SLC7A11, and FTH1 nih.gov. Colorectal cancer persister cells treated with this compound also showed increased susceptibility to ferroptosis induced by GPX4 inhibitors, correlating with increased GPX4 expression and ferrous iron levels nih.gov.
Implications for Therapeutic Strategies
Understanding the mechanisms of acquired resistance to this compound has implications for developing strategies to overcome it. The observed dependencies and vulnerabilities in resistant cells suggest potential therapeutic avenues, including targeting heat shock proteins and exploiting the role of CRAF.
HSP90 Inhibitor Sensitivity (e.g., Geldanamycin)
This compound-resistant cell clones, particularly those expressing elevated CRAF, have demonstrated significantly increased sensitivity to the HSP90 inhibitor geldanamycin compared to parental cell lines nih.govresearchgate.net. HSP90 is a chaperone protein essential for the stability and function of various client proteins, including CRAF nih.gov. Geldanamycin inhibits HSP90, leading to the degradation of its client proteins wikipedia.org. This heightened sensitivity to geldanamycin in this compound-resistant cells suggests that HSP90 inhibition could be a strategy to target the resistant population nih.govresearchgate.net.
CRAF Degradation as a Mechanism
Elevated CRAF protein levels have been identified as a potential mechanism of acquired resistance to continuous this compound exposure, contributing to sustained ERK1/2 activation selleckchem.comresearchgate.net. In this compound-resistant cells, increased CRAF expression can sustain high levels of phosphorylated ERK independently of BRAF researchgate.net. Geldanamycin effectively promotes the degradation of CRAF, which is a key client protein of HSP90 nih.gov. This degradation of CRAF by geldanamycin reveals a potential therapeutic strategy to overcome resistance to RAF inhibition in cases where elevated CRAF is the underlying mechanism nih.govbiocrick.com. Stable overexpression of CRAF in parental cells has been shown to confer significant resistance to this compound, further supporting the causal role of increased CRAF expression in the resistant phenotype nih.gov.
This compound is a chemical compound investigated for its potential therapeutic applications, particularly in oncology. It functions as a pan-Raf kinase inhibitor. medchemexpress.commedkoo.comglpbio.comselleckchem.comcellagentech.comarctomsci.com this compound inhibits the activity of B-Raf, B-RafV600E, and c-Raf-1 with IC50 values of 105 nM, 34 nM, and 29 nM, respectively, in cell-free assays. medchemexpress.commedkoo.comglpbio.comselleckchem.comcellagentech.comarctomsci.com Beyond Raf kinases, this compound also inhibits the activation of several tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS. medchemexpress.comglpbio.comselleckchem.comcellagentech.comarctomsci.comncats.iochemicalbook.com The compound has demonstrated the ability to inhibit anchorage-dependent and -independent growth, induce cell cycle arrest, and cause apoptosis in certain cancer cell lines. medchemexpress.commedkoo.comglpbio.comselleckchem.comcellagentech.comarctomsci.comncats.iochemicalbook.comchemgood.com
Preclinical Studies and Models
In Vitro Studies
Cell Line Sensitivity and Efficacy this compound has been evaluated for its efficacy and the sensitivity of various cancer cell lines to its effects, particularly focusing on cell lines harboring specific mutations in the RAS-RAF-MEK-ERK signaling pathway. This compound sensitivity is correlated with its ability to suppress downstream ERK signaling. cellagentech.com
Melanoma Cell Lines (e.g., A375, FO-1, M14) In melanoma cell lines harboring the B-RafV600E mutation, this compound inhibits anchorage-dependent and -independent growth, causes cell cycle arrest, and induces apoptosis. medchemexpress.commedkoo.comglpbio.comselleckchem.comcellagentech.comarctomsci.comncats.iochemicalbook.comchemgood.com this compound decreased phospho-ERK (pERK) levels in A375 cell lines with endogenous V600E BRAF mutations, showing EC50 values in the 14-16 nM range. ncats.io Treatment with this compound also induced a predominant G1 arrest phenotype in these cells. ncats.io
Effective suppression of p-ERK1/2 levels was observed in the M14 parental cell line following treatment with increasing concentrations of this compound. selleckchem.comchemicalbook.com However, this compound-resistant M14 clones exhibited approximately 100-fold greater resistance compared to the parental cell line, with IC50 values around 10 μM for resistant cells versus approximately 0.1 μM for parental cells. selleckchem.comchemicalbook.com Resistance to this compound in melanoma cell lines is linked to elevated levels of the RAF downstream effector p-ERK1/2. glpbio.comchemicalbook.com In this compound-resistant clones, ERK1/2 initiation is mediated by MEK, and their supported multiplication is largely independent of BRAF kinase action. glpbio.comchemicalbook.com These resistant clones express elevated CRAF, and their survival is dependent on CRAF. glpbio.comselleckchem.comchemicalbook.com Elevated CRAF expression is considered a potential mechanism of acquired resistance to continuous this compound exposure, leading to sustained activation of ERK1/2. selleckchem.com
This compound treatment effectively attenuates ERK activation in NRAS mutant melanoma cells. selleckchem.com Parental A375 (A375P) and FO-1 (FO-1P) cells demonstrated high sensitivity to the cytotoxic effects of this compound. mdpi.com Treatment with 10 nM this compound reduced cell viability to 48.8% in A375P and 46.7% in FO-1P. mdpi.com At 50 nM, viability decreased further to 32.3% in A375P and 25.7% in FO-1P, relative to untreated controls set at 100%. mdpi.com After 72 hours of treatment with 50 nM this compound, immunoblot analysis in both parental cell lines showed a significant reduction in the expression of BRAF and CRAF, as well as phosphorylated and total levels of the effector kinases ERKs. mdpi.com In this compound-resistant A375 (A375AR) cells, viability was 94.8% at 10 nM and 94.5% at 50 nM. mdpi.com In this compound-resistant FO-1 (FO-1AR) cells, viability reached 99.6% at 10 nM and 78.7% at 50 nM. mdpi.com
Table 1. This compound Cytotoxicity in Parental Melanoma Cell Lines
Cell Line | Concentration (nM) | Relative Viability (%) | Standard Deviation |
A375P | 10 | 48.8 | 5.1 |
FO-1P | 10 | 46.7 | 3.7 |
A375P | 50 | 32.3 | 4.8 |
FO-1P | 50 | 25.7 | 2.3 |
Table 2. This compound IC50 in M14 Melanoma Cell Lines
Cell Line Type | Approximate IC50 (μM) |
Parental M14 | 0.1 |
This compound-Resistant | 10 |
Table 3. This compound Cytotoxicity in this compound-Resistant Melanoma Cell Lines
Cell Line | Concentration (nM) | Relative Viability (%) | Standard Deviation |
A375AR | 10 | 94.8 | 2.3 |
A375AR | 50 | 94.5 | 6.4 |
FO-1AR | 10 | 99.6 | 4.1 |
FO-1AR | 50 | 78.7 | 19.1 |
Colon Cancer Cell Lines (e.g., Colo205, HCT116, SW620) this compound inhibits anchorage-dependent and -independent growth, causes cell cycle arrest, and induces apoptosis in colon cell lines harboring the B-RafV600E mutation. medchemexpress.commedkoo.comglpbio.comselleckchem.comcellagentech.comarctomsci.comncats.iochemicalbook.comchemgood.com In Colo205 cancer cell lines with endogenous V600E BRAF mutations, this compound decreased phospho-ERK (pERK) levels with EC50 values in the 14-16 nM range and induced a predominant G1 arrest phenotype. ncats.io this compound also suppresses growth in cells expressing K-RASG13D and selectively affects viability in K-RAS mutant cells. medchemexpress.comarctomsci.com
Cell viability was quantified after 72 hours of treatment with 0.5, 1.0, and 1.5 μM this compound in HCT-116 (K-RASG13D/+) and HKe-3 (K-RAS-/-) cell lines, with relative viability normalized to the DMSO vehicle treated control for each cell line. medchemexpress.comglpbio.com this compound has demonstrated excellent efficacy in colorectal cancer cells harboring BRAF or KRAS mutations. researchgate.net Studies have also established this compound-tolerant persister cell models in HCT116 and SW620 colorectal cancer cell lines using cell viability assays and flow cytometry. researchgate.netresearchgate.net
Table 4. This compound Effect on pERK Levels in Colo205 Cells
Cell Line | Mutation | Endpoint | EC50 (nM) |
Colo205 | Endogenous V600E BRAF | Phospho-ERK | 14-16 |
Thyroid Cancer Cell Lines this compound has been noted as remarkably effective at inhibiting the growth of a specific subset of human cancer cell lines derived from thyroid cancers that harbor the BRAF V600E mutation. ncats.io In BRAFV600E thyroid cancer cell lines where Vemurafenib was ineffective, other treatments including TAK and LY led to potent suppression of cell growth. larvol.com While the provided information highlights the susceptibility of BRAF V600E thyroid cancer cells to inhibitors, specific detailed findings or quantitative data for this compound alone on thyroid cancer cell lines were not extensively detailed in the provided snippets.
Lung Cancer Cell Lines (e.g., H1666, H460/MX20) this compound significantly sensitized ABCG2-mediated multidrug resistance (MDR) to ABCG2 substrate drugs at a non-toxic concentration in cancer cells. frontiersin.org At a concentration of 3 μM, this compound significantly decreased the IC50 values of mitoxantrone, SN-38, or topotecan in ABCG2-overexpressing cells, including H460/MX20. frontiersin.org this compound at 3 μM demonstrated better reversal effects on MDR than the positive ABCG2 modulator KO143 in H460/MX20 cells. frontiersin.org this compound did not affect the cytotoxicity of cisplatin, which is not a substrate of ABCG2. frontiersin.org this compound effectively antagonizes ABCG2-mediated MDR in vitro at a non-toxic concentration (3 μM) without impacting MDR mediated by ABCB1, ABCC1, or ABCC10 transporters. frontiersin.org
The combination of this compound and BP-1-102, a STAT3 inhibitor, showed strongly synergistic effects on KRAS-mutant lung cancer cells, including H838 (KRAS(G12D)), H292 (KRAS(G12S)), and H441 (KRAS(G12V)). aging-us.com KRAS-mutant lung cancer cells were more sensitive to this combination than to either this compound or BP-1-102 alone. aging-us.com The combination significantly enhanced the inhibition of cell proliferation in vitro by promoting apoptosis compared with single-agent treatments in KRAS-mutant lung cancer cells. aging-us.com This combination also markedly abrogated MEK/ERK signaling pathway activation in these cells. aging-us.com
In H1666 cells, this compound alone at 2.5 μM had comparable effects on cell viability as Dabrafenib at the same concentration, resulting in 68 ± 5.2% viable cells compared to controls. researchgate.net When combined with Trametinib (25 nM), this compound showed comparable cell growth inhibitory effects to the combination of Dabrafenib plus Trametinib, with 40.3 ± 4.2% viable cells for this compound plus Trametinib after 72 hours. researchgate.net At lower doses, this compound as a single agent produced similar, limited declines in H1666 viability compared to Dabrafenib. researchgate.net Single agent treatments with either this compound or Trametinib did not show pro-apoptotic effects in H1666 cells, but the combination of this compound plus Trametinib demonstrated a stronger pro-apoptotic effect than Dabrafenib plus Trametinib. researchgate.net
Table 5. Effect of this compound on MDR in H460/MX20 Cells
Cell Line | ABCG2 Status | This compound Concentration (μM) | Effect on IC50 of Substrate Drugs (Mitoxantrone, SN-38, Topotecan) | Comparison to KO143 (3 μM) |
H460/MX20 | Overexpressing | 3 | Significantly decreases | Better reversal effects |
Table 6. This compound Effects on Viability and Apoptosis in H1666 Cells
Treatment | Concentration(s) | Relative Viability (%) (72h) | Pro-apoptotic Effect |
This compound | 2.5 μM | 68 ± 5.2 | No |
This compound + Trametinib | 2.5 μM + 25 nM | 40.3 ± 4.2 | Stronger than Dabrafenib + Trametinib |
Dabrafenib | 2.5 μM | 74 ± 0.86 | No |
Dabrafenib + Trametinib | 2.5 μM + 25 nM | 47.8 ± 3.4 | Yes |
Hepatocellular Carcinoma Cell Lines this compound might act as an inhibitor of the NRF-2 mediated antioxidant response. researchgate.net Research suggests a potential synergistic effect between this compound and 5-fluorouracil, which may reduce chemoresistance and intensify apoptosis in hepatocellular carcinoma cell lines. researchgate.net this compound has been utilized in in vitro studies as one of the inhibitors targeting the NRF2 pathway. researchgate.net Experiments using ARE/HepG2/Luciferase reporter cells involved incubation with ten-fold serial dilutions of this compound ranging from 20 nM to 10 μM in the presence of t-BHQ to analyze ARE/NRF2 transcriptional activity. researchgate.net
In Vitro Studies
Lung Cancer Cell Lines (e.g., H1666, H460/MX20)
Concentration- and Time-Dependent Studies
Concentration- and time-dependent studies have been conducted to evaluate the effects of AZ-628 on cancer cells, particularly in the context of multidrug resistance mediated by the ATP-Binding Cassette Transporter G2 (ABCG2). In concentration-dependent studies, different concentrations of AZ-628 (0, 1, and 3 μM) were incubated with H460 or H460/MX20 cells for 72 hours. nih.gov For time-dependent studies, H460 or H460/MX20 cells were incubated with 3 μM AZ-628 for various durations (0, 24, 48, or 72 hours). nih.gov These studies were performed to assess factors such as protein expression levels via Western blotting and intracellular localization via immunofluorescence staining. nih.gov Additionally, concentration-dependent effects on the reversal of drug resistance have been evaluated using concentrations of 0, 1, and 3 μM AZ-628 for 72 hours via MTT assay. nih.gov AZ-628 did not significantly alter ABCG2 expression levels after incubation for 72 hours with concentrations up to 5 μM. nih.gov
Table 1: Concentration and Time Parameters in Preclinical Studies
Study Type | Cell Lines | AZ-628 Concentrations | Incubation Times | Assays Used |
Concentration-Dep | H460, H460/MX20 | 0, 1, 3, 5 μM | 72 h | Western Blotting, Immunofluorescence, MTT |
Time-Dependent | H460, H460/MX20 | 3 μM | 0, 24, 48, 72 h | Western Blotting, Immunofluorescence |
Immunofluorescence Staining for Protein Localization
Immunofluorescence staining has been employed to investigate the intracellular localization of ABCG2 protein following treatment with AZ-628. This technique helps determine if the compound alters the distribution of the transporter within the cell. nih.govnanostring.comnih.gov Studies involved incubating H460/MX20 cells with AZ-628 at different concentrations (0, 1, 3, and 5 μM for 72 hours) or for varying durations (3 μM for 0, 24, 48, and 72 hours). nih.gov The results indicated that AZ-628, across the tested concentrations and incubation times, did not significantly alter the intracellular localization of ABCG2 protein in H460/MX20 cells. nih.gov This suggests that the mechanism of reversal of multidrug resistance by AZ-628 is not primarily due to changes in ABCG2 protein distribution. nih.gov
Efflux Function Evaluation
The effect of AZ-628 on the efflux function of ABCG2 has been evaluated, particularly its ability to modulate the transport of substrate drugs. Studies have assessed the efflux of [³H]-mitoxantrone in parental and ABCG2-overexpressing cell lines, such as H460/MX20 and S1-M1-80. nih.gov Incubation with 3 μM of AZ-628 significantly inhibited the efflux function of ABCG2 in both H460/MX20 and S1-M1-80 cells when compared to control groups. nih.gov This inhibition of efflux leads to an increased intracellular accumulation of ABCG2-substrate anticancer drugs. nih.gov The blockage of ABCG2 efflux function by AZ-628 is suggested as the reason for the increased intracellular drug accumulation. nih.gov
Table 2: Effect of AZ-628 on ABCG2 Efflux Function
Cell Line | AZ-628 Concentration | Effect on [³H]-Mitoxantrone Efflux |
H460/MX20 | 3 μM | Significantly inhibited |
S1-M1-80 | 3 μM | Significantly inhibited |
In Vivo Studies
Xenograft Models
AZ-628 has been evaluated in xenograft models to assess its effects on tumor growth. medkoo.comaging-us.combiocrick.com These models involve implanting human cancer cells into immunocompromised mice. AZ-628 has shown robust tumor growth inhibition in xenograft studies. medkoo.combiocrick.com In a xenograft mouse model using KRAS(G12V) H441 lung cancer cells, the therapeutic efficacy of AZ-628 was evaluated both as a single agent and in combination with BP-1-102, a STAT3 inhibitor. aging-us.com
Tumor Growth Inhibition
In xenograft studies, AZ-628 has demonstrated the ability to inhibit tumor growth. medkoo.combiocrick.com In the KRAS(G12V) H441 xenograft model, treatment with AZ-628 alone did not result in a significant difference in tumor growth compared to the untreated control group. aging-us.com However, the combination of AZ-628 and BP-1-102 resulted in a significantly enhanced tumor growth inhibitory effect, leading to a remarkable reduction in both tumor volume and weight compared to the vehicle and BP-1-102 alone. aging-us.com This suggests that while AZ-628 may have limited efficacy as a single agent in this specific model, it can contribute to tumor growth inhibition in combination therapies. aging-us.com
Table 3: Tumor Growth Inhibition in KRAS(G12V) H441 Xenograft Model
Treatment Group | Effect on Tumor Volume | Effect on Tumor Weight |
Vehicle | - | - |
AZ-628 alone | Not significantly different from vehicle aging-us.com | Not significantly different from vehicle aging-us.com |
BP-1-102 alone | Decreased aging-us.com | Decreased aging-us.com |
AZ-628 + BP-1-102 | Remarkably reduced aging-us.com | Remarkably reduced aging-us.com |
Osteoarthritis Mouse Models
Table 4: Effects of AZ-628 in Osteoarthritis Mouse Models
Model Type | Key Findings Related to AZ-628 |
DMM-induced OA mouse model | Abolished RIP3-mediated OA pathogenesis by inhibiting RIP3 kinase activity. bmj.comx-mol.net Reduced OA severity and cartilage damage. mdpi.com |
Intra-articular adenovirus injection OA model | Abolished RIP3-mediated OA pathogenesis by inhibiting RIP3 kinase activity. bmj.comx-mol.net |
General OA mouse models | Delayed OA progression. mdpi.comresearchgate.netnih.gov Inhibited chondrocyte breakdown. researchgate.net Lowered osteoclast formation and bone resorption. researchgate.net |
TNF-α-induced chondrocyte necroptosis model | Inhibited TNF-α-induced chondrocyte necroptosis. mdpi.comnih.gov |
Preclinical Investigations of this compound in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by the breakdown of articular cartilage and underlying bone. Preclinical studies utilizing various models are essential for evaluating the potential therapeutic effects of novel compounds like this compound on the complex pathology of OA. Investigations into this compound have focused on its impact on key cellular and structural changes associated with OA progression.
Preclinical Studies and Models
Preclinical research involving in vitro and in vivo models has been conducted to understand the effects of AZ 628 on osteoarthritis. These studies aim to elucidate the compound's mechanisms of action and its potential to mitigate disease hallmarks before evaluation in clinical settings.
Reduction of OA Severity and Cartilage Damage
Preclinical evidence suggests that this compound can reduce the severity of osteoarthritis and protect against cartilage damage. In vivo studies, particularly in mouse models of OA, have demonstrated that treatment with this compound can delay the progression of the disease. nih.govresearchgate.netmdpi.comnih.gov This protective effect is associated with its influence on cellular processes critical to OA pathogenesis, including the inhibition of chondrocyte necroptosis and the regulation of osteoclast formation. nih.govresearchgate.netmdpi.com
Preclinical Model (In Vivo) | Observed Effect of this compound | Reference |
Mouse OA Model | Delayed osteoarthritis progression | nih.govresearchgate.netmdpi.com |
Mouse OA Model | Reduced OA severity | nih.gov |
Mouse OA Model | Reduced cartilage damage | nih.gov |
Mouse OA Model | Reversed the progression of osteoarthritis | nih.govresearchgate.net |
This compound has been shown to inhibit the breakdown, or decomposition, of chondrocytes, the primary cells responsible for maintaining cartilage. nih.govresearchgate.net A key mechanism identified is the inhibition of chondrocyte necroptosis, a programmed form of cell death that contributes to cartilage degradation in OA. nih.govresearchgate.net In vitro studies have indicated that this compound alleviates chondrocyte inflammation and necroptosis through the inhibition of the NF-κB signaling pathway and RIP3 activation, while not affecting RIP1 activation. nih.govresearchgate.net Furthermore, this compound has been found to significantly stabilize the microenvironment surrounding chondrocytes, which is crucial for their health and function. mdpi.comdovepress.com
Cellular Effect of this compound (In Vitro/In Vivo) | Mechanism Involved | Reference |
Inhibits chondrocyte breakdown | Inhibition of necroptosis | nih.govresearchgate.net |
Alleviates chondrocyte inflammation | Inhibition of NF-κB signaling pathway | nih.govresearchgate.net |
Alleviates chondrocyte necroptosis | Inhibition of RIP3 activation | nih.govresearchgate.net |
Stabilizes chondrocyte microenvironment | Not explicitly detailed in snippets | mdpi.comdovepress.com |
Beyond its effects on cartilage, this compound also influences bone remodeling by lowering the formation and activity of osteoclasts, the cells responsible for bone resorption. nih.govresearchgate.netresearchgate.net Preclinical data demonstrates that this compound reduces osteoclast activity, proliferation, and differentiation. nih.govresearchgate.netresearchgate.net This is achieved through the inhibition of multiple signaling pathways, including autophagy, MAPK, and NF-κB pathways, which are involved in osteoclast differentiation and function. nih.govresearchgate.netresearchgate.net By reducing osteoclast-mediated bone resorption, this compound contributes to the preservation of bone structure in the context of OA.
Cellular Effect of this compound (In Vitro/In Vivo) | Mechanism Involved | Reference |
Lowers osteoclast formation | Inhibition of proliferation and differentiation | nih.govresearchgate.netresearchgate.net |
Lowers bone resorption | Inhibition of osteoclast activity | nih.govresearchgate.netresearchgate.net |
Reduces release of inflammatory substances | Inhibition of autophagy, MAPK, and NF-κB pathways | nih.govresearchgate.netresearchgate.net |
The subchondral bone, located beneath the articular cartilage, undergoes significant changes in osteoarthritis, including abnormal remodeling. Preclinical in vivo studies have shown that this compound is effective in slowing down these subchondral bone changes. nih.govresearchgate.netresearchgate.net This effect is a direct consequence of this compound's ability to lower osteoclast formation and bone resorption, thereby mitigating the dynamic bone remodeling processes that contribute to subchondral bone pathology in OA. nih.govresearchgate.netresearchgate.net By positively influencing subchondral bone, this compound addresses another critical component of osteoarthritis progression.
Structural Effect of this compound (In Vivo) | Related Cellular Mechanism | Reference |
Slows subchondral bone changes | Lowering osteoclast formation and bone resorption | nih.govresearchgate.netresearchgate.net |
Reverses progression of OA (in mice) | Inhibiting chondrocyte breakdown and regulating osteoclasts | nih.govresearchgate.net |
Combination Therapies and Synergistic Effects
Combination with Chemotherapeutic Agents
Studies have indicated that AZ 628 can enhance the effectiveness of certain chemotherapeutic agents, particularly those that are substrates of the ATP-Binding Cassette G2 (ABCG2) transporter. Overexpression of ABCG2 is a known mechanism of multidrug resistance (MDR) in various cancers, including breast cancer, non-small cell lung cancer, and acute myelogenous leukemia. nih.gov
Sensitization to ABCG2 Substrate Drugs (e.g., Mitoxantrone, SN-38, Topotecan)
This compound has been shown to significantly sensitize ABCG2-overexpressing cancer cells to ABCG2 substrate drugs such as mitoxantrone, SN-38 (the active metabolite of irinotecan), and topotecan. nih.govfrontiersin.org This sensitization occurs at non-toxic concentrations of this compound. nih.gov Research using ABCG2-overexpressing cell lines like H460/MX20 and S1-M1-80 demonstrated that this compound at concentrations such as 1 or 3 μM significantly reversed resistance to mitoxantrone, SN-38, and topotecan. nih.govresearchgate.net Notably, 3 μM of this compound showed better reversal effects than the positive ABCG2 modulator KO143 in these cell lines. nih.gov
The mechanism behind this sensitization involves this compound increasing the intracellular accumulation of ABCG2-substrate anticancer drugs. nih.gov This increased accumulation is attributed to the blockage of ABCG2 efflux function by this compound, as evidenced by studies showing significant inhibition of [³H]-mitoxantrone efflux in ABCG2-overexpressing cells treated with this compound. nih.gov
Here is a table summarizing the sensitization effects of this compound on ABCG2 substrate drugs in specific cell lines:
Cell Line | ABCG2 Substrate Drug | This compound Concentration | Effect on Resistance | Notes | Source |
H460/MX20 | Mitoxantrone | 1 μM, 3 μM | Significantly reversed | 3 μM showed better reversal than KO143 | nih.govresearchgate.net |
H460/MX20 | SN-38 | 1 μM, 3 μM | Significantly reversed | 3 μM showed better reversal than KO143 | nih.govresearchgate.net |
H460/MX20 | Topotecan | 1 μM, 3 μM | Significantly reversed | 3 μM showed better reversal than KO143 | nih.govresearchgate.net |
S1-M1-80 | Mitoxantrone | 1 μM, 3 μM | Significantly reversed | 3 μM showed better reversal than KO143 | nih.govresearchgate.net |
S1-M1-80 | SN-38 | 1 μM, 3 μM | Significantly reversed | 3 μM showed better reversal than KO143 | nih.govresearchgate.net |
S1-M1-80 | Topotecan | 1 μM, 3 μM | Significantly reversed | 3 μM showed better reversal than KO143 | nih.govresearchgate.net |
Combination with MEK Inhibitors (e.g., Trametinib)
Combinations of RAF inhibitors like this compound and MEK inhibitors such as trametinib have been explored, particularly in cancer cells with mutations in the MAPK pathway. nih.govaacrjournals.org This approach aims to achieve more complete inhibition of the pathway and overcome potential resistance mechanisms. aacrjournals.org
Enhanced ERK Inhibition and Pro-Apoptotic Effects
This compound combined with trametinib has demonstrated enhanced MEK-inhibitory and pro-apoptotic effects in certain cancer cell lines, such as H1666 cells which harbor a non-V600 BRAF mutation. nih.govresearchgate.net Compared to single-agent treatments, the combination significantly increased caspase 3/7 activity, a marker of apoptosis. researchgate.net This superior pro-apoptotic effect was observed with this compound plus trametinib compared to a combination of dabrafenib (another RAF inhibitor) plus trametinib in H1666 cells after 72 hours of treatment. nih.govresearchgate.net
Greater Growth Inhibition in Long-Term Treatment
Prolonged treatment with the combination of this compound and trametinib has resulted in greater inhibition of cell growth compared to single agents or other combinations in certain cell models. nih.govresearchgate.net In H1666 cells, prolonged incubation with this compound plus trametinib led to more effective cell growth inhibition than treatment with dabrafenib plus trametinib. nih.govresearchgate.net This suggests that the combination of this compound and trametinib may offer a more sustained anti-proliferative effect.
Combination with STAT3 Inhibitors (e.g., BP-1-102)
A novel strategy involving the combination of a RAF inhibitor like this compound and a STAT3 inhibitor such as BP-1-102 has been investigated, particularly in the context of KRAS-mutant lung cancers. researchgate.netaging-us.com KRAS mutations are common in lung cancers and can lead to resistance to targeted therapies. researchgate.netaging-us.com
Enhanced Apoptosis Induction in KRAS-Mutant Lung Cancer Cells
The combination of this compound and BP-1-102 has shown strongly synergistic effects in KRAS-mutant lung cancer cell lines, including H838 (KRAS(G12D)), H292 (KRAS(G12S)), and H441 (KRAS(G12V)). researchgate.netaging-us.comnih.gov This combination significantly enhanced the inhibition of cell proliferation and induced apoptosis compared to treatment with either inhibitor alone. researchgate.netaging-us.comnih.govresearchgate.net Flow cytometry analysis demonstrated an increase in cell apoptosis upon treatment with the this compound and BP-1-102 combination in these KRAS-mutant cell lines. researchgate.net The synergistic interaction and enhanced apoptosis induction suggest that combining RAF and STAT3 inhibition could be an effective therapeutic strategy for lung cancers harboring KRAS mutations. researchgate.netaging-us.comnih.gov
Synergistic Inhibition of Tumor Growth
This compound, a pan-RAF kinase inhibitor, has demonstrated synergistic effects in combination with other inhibitors to enhance the inhibition of tumor growth. For instance, the combination of this compound and BP-1-102, a STAT3 inhibitor, showed strong synergistic effects on the inhibition of cell proliferation in vitro and tumor growth in vivo in KRAS-mutant lung cancer cells. aging-us.comnih.gov This combination significantly enhanced the inhibition of tumor growth compared to either inhibitor alone, promoting apoptosis and abrogating MEK/ERK signaling pathway activation in these cells. aging-us.comnih.gov
Similarly, combining this compound with the MEK inhibitor cobimetinib has shown synergistic activity and enhanced cell death, even at sub-efficacious single-agent concentrations in certain cell lines. google.com In xenograft tumor models, the combination of a Type II RAF inhibitor like this compound with MEK inhibitors indicated a robust combination effect compared to the efficacy of either molecule alone, effectively regressing tumors. google.com
Combination with Ferroptosis Inducers (e.g., RSL3, FIN56)
Ferroptosis is a distinct form of regulated cell death characterized by iron accumulation and lipid peroxidation. spandidos-publications.comtandfonline.com Targeting ferroptosis is being explored as a strategy for cancer treatment, particularly for tumors resistant to apoptosis inducers. scirp.org The combination of Nrf2 inhibitors, such as this compound, with ferroptosis inducers may exert greater efficacy in cancer therapy. researchgate.net Ferroptosis inducers like RSL3 and FIN56 are known to inhibit glutathione peroxidase 4 (GPX4), a key negative regulator of ferroptosis. nih.govselleckchem.comtandfonline.com
Targeting Drug-Tolerant Persister Cells
Drug-tolerant persister cells (DTPCs) can survive chemotherapy or targeted agents and contribute to drug resistance and tumor relapse. nih.govfrontiersin.orgnih.gov Studies have shown that these persister cells can exhibit vulnerabilities that can be targeted. nih.govfrontiersin.orgnih.gov For example, colorectal cancer (CRC) persister cell models established by exposure to 5-fluorouracil or this compound were found to be sensitive to ferroptosis induced by GPX4 inhibitors like RSL3 and FIN56 in vitro. nih.govfrontiersin.orgnih.gov These persister cells, enriched in the residual cancer cell population, showed reduced drug sensitivity but were more sensitive to and underwent ferroptosis induced by GPX4 inhibitors. nih.govnih.gov Mechanistically, GPX4 and ferrous iron levels were found to be upregulated in these persister cells, suggesting they are potential therapeutic targets. nih.govfrontiersin.org
Susceptibility of AZ628-Resistant Cells to Ferroptosis
Acquired resistance to RAF inhibitors like this compound is a significant challenge in cancer therapy. Research into the molecular signatures of resistant cells has revealed potential vulnerabilities. BRAF-mutated melanoma cell lines that developed resistance after prolonged exposure to this compound exhibited a slow-cycling and senescent-like phenotype with a high susceptibility to ferroptosis. dntb.gov.uanih.gov Specifically, AZ628-resistant A375 cells showed a high propensity for ferroptosis, evidenced by altered expression of proteins involved in iron metabolism and ferroptosis regulation, such as increased transferrin expression and downregulated SLC7A11 and FTH1. dntb.gov.uanih.gov This suggests that AZ628-resistant cells can be targeted with inducers of ferroptosis. nih.gov
Combination with 5-Fluorouracil
5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly in the treatment of colorectal carcinoma and hepatocellular carcinoma. plos.orgmdpi.com However, its efficacy can be limited by chemoresistance. researchgate.netnih.govnih.gov Combining 5-FU with other agents is a strategy to overcome resistance and enhance its anti-cancer activity. mdpi.comnih.gov
Reduction of Chemoresistance
There appears to be a synergistic effect between this compound and 5-fluorouracil that reduces chemoresistance. researchgate.net this compound has been shown to significantly reverse multidrug resistance (MDR) mediated by the ATP-Binding Cassette Transporter G2 (ABCG2) in cancer cells by blocking its efflux function. researchgate.netfrontiersin.org This can lead to increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, including potentially metabolites of 5-FU, thereby sensitizing resistant cells to treatment. researchgate.netfrontiersin.org Studies have shown that this compound at non-toxic concentrations can significantly decrease the IC50 values of ABCG2 substrate drugs in ABCG2-overexpressing cells. frontiersin.org
Intensification of Apoptosis in Hepatocellular Carcinoma
The synergistic effect of this compound with 5-fluorouracil also appears to intensify apoptosis in hepatocellular carcinoma (HCC) cell lines. researchgate.net While the precise mechanisms of this synergy involving this compound are still under investigation, studies with 5-FU in combination with other agents in HCC have shown enhanced apoptosis through various pathways, including the activation of the p53 pathway and the mitochondrial apoptotic pathway. plos.orgnih.gov For example, combining 5-FU with apigenin enhanced apoptosis in HCC cells by increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and triggering the mitochondrial apoptotic pathway. nih.gov Given that this compound can influence oxidative stress pathways and induce apoptosis, its combination with 5-FU may leverage similar or complementary mechanisms to enhance cell death in HCC. researchgate.netselleckchem.com
Drug Repurposing and Novel Applications
Repurposing as ABCG2 Modulators
AZ 628 has been investigated for its potential to modulate the activity of ATP-Binding Cassette Subfamily G Member 2 (ABCG2), a transporter protein associated with multidrug resistance (MDR) in cancer researchgate.netresearchgate.netnih.gov. Overexpression of ABCG2 is a significant obstacle in effective cancer treatment as it functions as an efflux pump for various chemotherapeutic agents researchgate.netresearchgate.netnih.gov. Studies have shown that this compound can effectively antagonize ABCG2-mediated MDR in vitro at non-toxic concentrations researchgate.netnih.gov. This reversal mechanism involves attenuating ABCG2-mediated efflux, leading to increased intracellular accumulation of ABCG2 substrate drugs researchgate.netnih.gov. Furthermore, this compound has been observed to stimulate ABCG2-associated ATPase activity in a concentration-dependent manner researchgate.netnih.gov. Molecular docking and dynamics simulations suggest that this compound binds to the same site as ABCG2 substrate drugs researchgate.netnih.gov. These findings indicate that this compound could potentially be used in combination chemotherapy to overcome ABCG2-mediated MDR in cancers researchgate.netnih.gov.
Potential in Osteoarthritis Treatment
Research suggests that this compound holds potential as a therapeutic agent for osteoarthritis (OA) mdpi.comnih.govnih.govresearchgate.netcjter.com. OA is characterized by the degeneration of articular cartilage, a process influenced by various factors including necroptosis mdpi.comnih.gov. Receptor-interacting protein kinase-3 (RIPK3) plays a pivotal role in necroptosis, and its dysregulation is implicated in OA pathogenesis mdpi.comnih.govnih.govresearchgate.netmdpi.com. Studies have shown that RIPK3 expression is elevated in damaged cartilage from patients with OA nih.govnih.gov. In mouse models, RIPK3 overexpression accelerated cartilage disruption, while RIPK3 depletion reduced OA severity mdpi.comnih.govnih.govnih.gov. This compound has been identified as a potent RIPK3 inhibitor mdpi.comnih.govresearchgate.netnih.gov. It has been demonstrated that this compound effectively mitigates RIPK3-mediated OA pathogenesis by inhibiting RIPK3 kinase activity mdpi.comnih.govresearchgate.netnih.gov. Cellular arrays suggest that this compound prevents RIP3 phosphorylation without exhibiting cytotoxicity in chondrocytes and reduces the molecular patterns associated with OA pathogenesis nih.gov. This indicates that this compound inhibits RIP3 activation and reduces OA pathogenesis without causing harm to chondrocytes nih.gov.
Identification as a RIP3 Inhibitor via Connectivity Map (CMap) Approach
The identification of this compound as a RIP3 inhibitor was significantly aided by the Connectivity Map (CMap) approach and in silico binding assays mdpi.comnih.govresearchgate.netnih.gov. The CMap approach allows for the prediction of potential drug candidates that can modulate specific gene expression signatures researchgate.net. By analyzing gene expression data related to RIP3 activation and OA pathogenesis, this compound was identified as a compound that could potentially counteract these signatures mdpi.comnih.govresearchgate.netnih.gov. Subsequent in silico binding assays further supported the interaction between this compound and RIP3, suggesting a direct inhibitory effect on RIP3 kinase activity mdpi.comnih.govresearchgate.netnih.gov. This methodology proved effective in identifying this compound as a potent inhibitor capable of abolishing RIP3-mediated OA pathogenesis nih.govnih.gov.
Potential in Inflammatory Cancer Cell Lines
This compound has shown potential in affecting the viability of certain inflammatory cancer cell lines. While primarily known as a RAF inhibitor, its effects extend to cell lines harboring specific mutations, such as the BRAF V600E mutation and K-RAS mutations selleckchem.comncats.iomedchemexpress.comnih.gov. This compound inhibits anchorage-dependent and -independent growth, induces cell cycle arrest, and promotes apoptosis in colon and melanoma cell lines with the BRAF V600E mutation selleckchem.comncats.iomedchemexpress.com. It also suppresses growth in cells expressing K-RAS G13D medchemexpress.comnih.gov. The inhibition of RAF by this compound leads to the suppression of MEK and ERK phosphorylation medchemexpress.comnih.gov. Studies have indicated that this compound selectively affects viability in K-RAS mutant cells medchemexpress.comnih.gov. The profile of this compound cross-reactivity also suggests potential antiangiogenic effects based on the inhibition of VEGFR2 selleckchem.comncats.io. Preclinical evaluation has been ongoing to further understand its efficacy in specific subsets of human cancer cell lines ncats.io.
Interference with m6A Methylation
Emerging research suggests that this compound may interfere with N6-methyladenosine (m6A) methylation researchgate.netnih.govnih.gov. m6A methylation is a crucial RNA modification that plays significant roles in various biological processes, including gene expression regulation and the development of diseases such as cancer researchgate.netacs.org. While the precise mechanisms by which this compound influences m6A methylation are still being explored, one study noted a significant reduction of cellular m6A levels and the protein expression of the m6A writer METTL3 in the context of investigating the anticancer effect of another compound, R428 researchgate.net. This study also mentioned that the anticancer effect of this compound might be related to m6A modification researchgate.net. Further detailed research is needed to fully elucidate the nature and implications of this compound's interference with m6A methylation pathways.
Advanced Research Methodologies and Techniques
High-Throughput Tumor Cell Line Profiling High-throughput tumor cell line profiling has been extensively used to evaluate the sensitivity of various cancer cell lines to AZ 628. This approach allows for the rapid assessment of the compound's effects across a diverse panel of cell lines, helping to identify potential responsive tumor types and understand the genetic correlates of sensitivity. In one study involving profiling this compound sensitivity across 500 human tumor-derived cell lines, a remarkable sensitivity was observed among cell lines originating from melanoma, thyroid, and colorectal cancers.nih.govpnas.orgpnas.orgSpecifically, 28 out of 37 of the most sensitive cell lines belonged to these three tumor types, with 29 of them harboring BRAF mutations.pnas.orgpnas.orgThis highlights a strong correlation between sensitivity to this compound and the presence of the activating BRAF V600E mutation.nih.govpnas.orgpnas.orgHowever, a small subset of cell lines with the BRAF V600E mutation exhibited primary insensitivity to this compound.nih.govRare instances of this compound-sensitive cell lines from other cancer types, such as lung, brain, bladder, gastric, kidney, and ovarian cancer, have also been identified, some of which harbored BRAF or NRAS mutations.pnas.orgpnas.orgNotably, mutations in HRAS or KRAS were not commonly observed among the this compound-sensitive lines in this profiling study.pnas.orgpnas.orgBiochemical studies have further supported that this compound sensitivity correlates well with its ability to suppress ERK, a downstream component of the MAPK pathway.pnas.orgpnas.org
Data from High-Throughput Tumor Cell Line Profiling of this compound Sensitivity:
Tumor Type | Number of Most Sensitive Cell Lines (Top 7%) | Number of Sensitive Cell Lines with BRAF Mutations | Number of Sensitive Cell Lines with NRAS Mutations |
Melanoma | Included in top 3 tumor types pnas.orgpnas.org | Included in BRAF-mutated sensitive lines pnas.orgpnas.org | Included in NRAS-mutated sensitive lines pnas.orgpnas.org |
Thyroid Cancer | Included in top 3 tumor types pnas.orgpnas.org | Included in BRAF-mutated sensitive lines pnas.orgpnas.org | Not specified in this group |
Colorectal Cancer | Included in top 3 tumor types pnas.orgpnas.org | Included in BRAF-mutated sensitive lines pnas.orgpnas.org | Not specified in this group |
Other (Rare) | Identified pnas.orgpnas.org | Some harbored BRAF mutations pnas.orgpnas.org | Some harbored NRAS mutations pnas.orgpnas.org |
This compound has also been used to establish drug-tolerant persister cell models in colorectal cancer cell lines, such as HCT116 and SW620, to study the characteristics and vulnerabilities of these persister cells. researchgate.net
Molecular Docking and Dynamics Simulation Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation and affinity of a molecule, such as this compound, to a target protein and to study the dynamic behavior of the complex over time. These methods provide insights into the potential interactions between the compound and its target at an atomic level.
Studies investigating the reversal of cancer multidrug resistance (MDR) mediated by the ATP-Binding Cassette Transporter G2 (ABCG2) have employed molecular docking and dynamics simulations to understand the interaction between this compound and ABCG2. frontiersin.orgnih.govx-mol.netnih.gov Docking simulations suggested that this compound can interact with the binding site of ABCG2 with a favorable score. frontiersin.orgnih.gov Predicted interactions included hydrogen bonds between the amide group of this compound and THR435 of ABCG2, as well as stabilization through hydrophobic pockets formed by residues like PHE439, ASN436, PHE432, MET549, and VAL546. frontiersin.orgnih.gov Molecular dynamics simulations, typically performed over a duration such as 50 ns, have been used to further analyze the stability and dynamic interactions of the this compound-ABCG2 complex. frontiersin.org These simulations showed that this compound binds to a site similar to where ABCG2 substrate drugs bind. frontiersin.orgnih.govx-mol.net The stimulation of ABCG2-associated ATPase activity by this compound in a concentration-dependent manner also suggests competition with substrates in the ABCG2 binding pocket, which is supported by docking and simulation results. frontiersin.orgnih.gov
Molecular docking and in silico binding assays have also been utilized to identify and evaluate this compound as a potential inhibitor of RIP3 kinase, suggesting its role in inhibiting RIP3-mediated osteoarthritis pathogenesis. nih.govnih.gov
Immunoblotting Analysis Immunoblotting, also known as Western blotting, is a widely used technique to detect specific proteins in a sample and assess their expression levels or post-translational modifications, such as phosphorylation. This method is valuable for verifying the effects of compounds like this compound on target proteins and downstream signaling pathways.
Immunoblotting analysis has been used in numerous studies involving this compound to examine its impact on various proteins, particularly those in the MAPK signaling pathway, which is a key target of Raf inhibitors. Studies have utilized immunoblotting to demonstrate that this compound effectively suppresses ERK phosphorylation in melanoma cell lines, including those with activated NRAS alleles. selleckchem.comnih.govselleckchem.com This is consistent with this compound's role as a Raf inhibitor that targets the upstream components of the MEK/ERK pathway. glpbio.comselleckchem.comtocris.comtargetmol.comaging-us.com Immunoblotting has also revealed elevated levels of CRAF protein in certain this compound-insensitive cell lines harboring the BRAF V600E mutation, suggesting elevated CRAF as a potential mechanism of acquired resistance to BRAF inhibition by compounds like this compound. targetmol.comnih.govselleckchem.commdpi.com
Immunoblotting has also been employed to assess the effects of this compound in combination therapies, such as evaluating the impact of combining this compound with a STAT3 inhibitor (BP-1-102) on the MEK/ERK signaling pathway in KRAS-mutant lung cancer cells. aging-us.com These analyses showed that the combination markedly abrogated MEK/ERK signaling pathway activation. aging-us.com Furthermore, immunoblotting has been used to analyze the expression and activation levels of proteins in other pathways, such as the Akt and PI-3 kinase pathways, and Caspase-3, in studies investigating this compound delivery via nanoparticles in breast cancer cells. nih.gov Immunoblotting has also been used to measure protein levels like GPX4 and FTH1 in studies of colorectal cancer persister cells treated with this compound. frontiersin.org
Representative Immunoblotting Findings with this compound:
Protein/Pathway Analyzed | Cell Line Type | Observed Effect of this compound Treatment | Relevant Finding | Source |
p-ERK1/2 | Melanoma (NRAS mutant) | Efficiently attenuates phosphorylation | Consistent with Raf inhibition selleckchem.comnih.govselleckchem.com | selleckchem.comnih.govselleckchem.com |
CRAF | This compound-insensitive melanoma (BRAF V600E mutant) | Elevated levels observed | Potential mechanism of acquired resistance targetmol.comnih.govselleckchem.commdpi.com | targetmol.comnih.govselleckchem.commdpi.com |
p-MEK/p-ERK | KRAS-mutant lung cancer (with STAT3 inhibitor) | Markedly abrogated activation | Effect of combination therapy aging-us.com | aging-us.com |
GPX4, FTH1 | Colorectal cancer persister cells | Increased protein levels observed after treatment | Related to drug tolerance frontiersin.org | frontiersin.org |
Akt, PI-3 kinase, Caspase-3 | Breast cancer cells (with nanoparticle delivery) | Analysis of activation and expression levels | Evaluation of nanoparticle-mediated delivery effects nih.gov | nih.gov |
Immunofluorescence Staining Immunofluorescence staining is a microscopy technique that uses fluorescently labeled antibodies to visualize the location of specific proteins within cells or tissues. This method is useful for studying the intracellular distribution and localization of target proteins following treatment with a compound like this compound.
In studies examining the reversal of ABCG2-mediated multidrug resistance by this compound, immunofluorescence staining was performed to determine the intracellular localization of ABCG2 protein. nih.gov The results indicated that treatment with different concentrations or incubation times of this compound did not significantly alter the intracellular localization of ABCG2 protein in the tested cell lines. nih.gov This finding suggested that the reversal effect of this compound on MDR was not due to changes in ABCG2 protein distribution. nih.gov
Immunofluorescence has also been used in studies related to this compound in other contexts, such as visualizing GPX4 staining in colorectal cancer persister cells. frontiersin.org
In Silico Binding Assays In silico binding assays are computational methods used to predict and analyze the binding interactions between a small molecule and a biological target, often a protein. These assays can complement molecular docking and dynamics simulations by providing quantitative estimates of binding affinity and identifying key interaction sites.
In silico binding assays have been employed in the identification and evaluation of this compound as a potent inhibitor of RIP3 kinase. nih.govnih.gov Alongside the Connectivity Map approach, these assays helped demonstrate that this compound could abolish RIP3-mediated osteoarthritis pathogenesis by inhibiting RIP3 kinase activity. nih.govnih.gov These computational methods provide a theoretical basis for the observed biological effects by predicting the strength and nature of the interaction between this compound and the RIP3 kinase.
RNA Sequencing and Proteomics Analysis RNA sequencing (RNA-Seq) and proteomics analysis are high-throughput techniques used to study the transcriptome (all RNA molecules) and proteome (all proteins) of a cell or organism, respectively. Combining these approaches provides a more comprehensive understanding of the molecular changes induced by a compound like this compound.
RNA sequencing and proteomics analysis have been utilized to reveal molecular changes at the mRNA and protein levels in response to various treatments, including those involving this compound. researchgate.net These analyses can provide potential targets and pathways affected by the compound through differential gene expression analysis. For instance, in studies establishing this compound-tolerant persister cell models in colorectal cancer, RNA sequencing and proteomics analysis were used to characterize these cells and identify molecular alterations. researchgate.net
While not directly focused on this compound, the general methodologies of RNA sequencing and proteomics analysis are well-established for studying drug effects and identifying molecular mechanisms in biological systems. frontiersin.orgembopress.orgbiorxiv.org These techniques allow for a broad investigation of how a compound influences gene and protein expression profiles.
Connectivity Map (CMap) Approach for Drug Identification The Connectivity Map (CMap) is a powerful resource and approach that connects small molecules based on their effects on gene expression profiles in cultured cells. By comparing the gene expression signature induced by a compound or observed in a disease state to a large database of profiles, CMap can identify compounds that are likely to elicit similar or opposing biological effects.
The CMap approach has been used in conjunction with in silico binding assays to identify this compound as a potential therapeutic agent. nih.govnih.gov In the context of osteoarthritis research, the CMap approach helped identify this compound as a potent RIP3 inhibitor capable of abolishing RIP3-mediated pathogenesis. nih.govnih.gov This demonstrates the utility of CMap in drug repurposing or identifying compounds with specific desired biological activities based on their molecular signatures.
CMap analysis has also been applied in other research areas to identify potential therapeutic compounds based on gene expression profiles, and this compound has appeared as a predicted small molecule in such analyses for conditions like adrenal cortical carcinoma. medsci.org This indicates that the gene expression signature associated with certain conditions might be reversed by treatment with this compound, as predicted by the CMap database. medsci.org The CMap platform allows researchers to query gene expression changes and identify compounds that induce similar or opposing signatures. bioprospect.comedsci.org A negative connectivity score in CMap suggests a greater similarity between the compound's induced gene expression profile and the queried disease signature, indicating a potential for reversing the disease state. medsci.org
Drug Titration Assays for Cell Viability
Drug titration assays are fundamental in cellular pharmacology to determine the potency and efficacy of a compound by measuring its effect on cell viability across a range of concentrations. While specific detailed protocols for standalone this compound titration assays were not extensively detailed in the provided search context, the concept of assessing cell viability in response to this compound treatment is inherent in studies evaluating its biological activity, often preceding or complementing other assays like clonogenic survival.
Research involving this compound, particularly in combination therapies, has assessed its impact on relative cell viability. For instance, studies investigating the combined effects of this compound and other agents, such as BP-1-102 (a STAT3 inhibitor), on lung cancer cells have measured relative viability in different cell lines, including those with KRAS mutations researchgate.net. These studies often involve treating cells with varying concentrations or fixed concentrations of the compounds, alone or in combination, and then quantifying the number of viable cells after a specific incubation period using methods that can include assays like the MTS or WST-1 assay, although the specific assay type was not always detailed in the snippets. The outcome of such assessments can be expressed as relative viability compared to untreated control cells researchgate.net.
Furthermore, the concept of synergistic interaction between this compound and other drugs is evaluated through the analysis of cell viability data obtained from combination treatments. The combination index (CI) is a common method used to quantify drug interactions, where CI values less than 0.7 indicate synergism, values between 0.7 and 0.9 suggest moderate synergism, values between 0.90 and 1.10 are considered nearly additive, and values greater than 1.10 indicate antagonism researchgate.net. Studies have shown that the combination of this compound and BP-1-102 can result in strongly synergistic interactions (CI values < 0.7) in certain KRAS-mutant lung cancer cell lines, leading to enhanced inhibition of cell growth compared to either agent alone researchgate.net.
Clonogenic Assays
Clonogenic assays are a stringent measure of cell reproductive viability, assessing the ability of a single cell to grow into a large colony. This assay is particularly valuable for evaluating the long-term effects of a treatment on cell survival and proliferation. This compound has been investigated using clonogenic assays to determine its impact on the colony-forming ability of various cancer cell lines.
In studies examining the effects of this compound on lung cancer cells, clonogenic assays have been performed on both KRAS-wild-type and KRAS-mutant cell lines researchgate.net. These assays typically involve seeding a limited number of cells per dish and allowing them to grow for an extended period (e.g., 10 to 14 days or up to 21 days) in the presence or absence of this compound, either alone or in combination with other compounds researchgate.netembopress.orgaacrjournals.org. Colonies consisting of a minimum number of cells (commonly 50) are then fixed, stained, and counted embopress.orgaacrjournals.org. The surviving fraction, normalized to untreated controls, is calculated to quantify the effect of the treatment on cell reproductive survival aacrjournals.org.
Research findings from clonogenic assays have demonstrated that this compound, particularly in combination with other inhibitors like BP-1-102, can significantly enhance the inhibition of colony formation in KRAS-mutant lung cancer cells researchgate.net. For example, the combination of 2 µM this compound and 10 µM BP-1-102 showed a more pronounced inhibitory effect on colony growth in KRAS(G12D) H838 cells compared to treatment with either agent alone researchgate.net. Similar enhanced inhibition has been observed in other KRAS-mutant cell lines such as KRAS(G12S) H292 and KRAS(G12V) H441 researchgate.net. In contrast, antagonistic interactions in clonogenic survival have been observed with this combination in KRAS-wild-type lung cancer cells researchgate.net.
Clonogenic assays have also been utilized in the context of evaluating this compound's effects in combination with other targeted therapies, such as MEK inhibitors like cobimetinib. Studies have shown that while concentrations of 50-100 nM cobimetinib and 100 nM this compound might have limited effects on cell growth individually in clonogenic assays, their combination can demonstrate synergistic effects, particularly in cell lines with specific RAS mutant codons google.com.
These findings from clonogenic assays underscore the utility of this method in revealing the long-term antiproliferative effects of this compound and its potential for synergistic interactions when combined with other therapeutic agents, particularly in the context of specific genetic mutations like those in KRAS researchgate.netgoogle.com.
Future Directions and Research Gaps
Elucidating Molecular Mechanisms of Action in Detail
While AZ 628 is known as a potent inhibitor of Raf kinases, particularly BRAF, BRAF V600E, and c-Raf-1, with reported IC50 values of 105 nM, 34 nM, and 29 nM respectively in cell-free assays, a more detailed understanding of its molecular interactions is still needed selleckchem.comglpbio.comtocris.comapexbt.comrndsystems.com. This compound functions as a type II selective pan-RAF kinase inhibitor, preventing CRAF activation by persistently occupying the ATP-binding site of the kinase glpbio.comapexbt.comresearchgate.net. It stabilizes the αC-helix of the first protomer in the active (IN) position, facilitating the binding of a second drug molecule to the second protomer, leading to imperfect dimer formation via a non-competitive allosteric inhibition mechanism mdpi.com. This allows this compound to hinder both BRAF and CRAF dimers, making it a 'pan-RAF inhibitor' potentially effective in RAF-mutant tumors where CRAF becomes a primary activator of ERK signaling mdpi.com.
Further research is necessary to fully delineate the intricate molecular cascade triggered by this compound binding and its downstream effects on the MAPK pathway and other cellular processes. Although it is understood that this compound inhibits anchorage-dependent and -independent growth, induces cell cycle arrest, and causes apoptosis in BRAF V600E mutant cell lines, the precise molecular events leading to these outcomes require deeper investigation selleckchem.comglpbio.comtocris.comapexbt.comrndsystems.com. Recent studies also suggest that the anti-cancer effect of this compound may be related to m6A modification, as treatment with this compound significantly reduces the cellular level of m6A modification in breast cancer cells, although the exact targeting mechanism remains to be confirmed nih.gov.
Further Investigation of Off-Target Effects and Selectivity
This compound has demonstrated selectivity for Raf kinases over a panel of 150 other kinases; however, it also inhibits the activation of several tyrosine protein kinases, including VEGFR2, DDR2, Lyn, Flt1, and FMS selleckchem.comtocris.comapexbt.comrndsystems.comresearchgate.net. While the inhibition of VEGFR2 may contribute to potential antiangiogenic effects, a comprehensive understanding of the implications of inhibiting these off-target kinases is crucial selleckchem.comglpbio.comapexbt.com. Some studies suggest that the observed inhibitory effects on certain pathways, such as the NRF2 inhibitory effect, might be secondary or off-target effects researchgate.net. Further research is needed to fully characterize the extent and consequences of these off-target interactions to better predict potential side effects and optimize therapeutic strategies.
Long-Term Effects and Acquired Resistance Mechanisms in Diverse Models
Acquired resistance to RAF inhibitors, including this compound, is a significant challenge that limits their long-term efficacy mdpi.comresearchgate.net. Studies have shown that prolonged exposure to this compound can lead to the development of drug resistance in cancer cell lines mdpi.comresearchgate.net. Elevated CRAF expression has been identified as a potential mechanism of acquired resistance to continuous this compound exposure, resulting in sustained activation of ERK1/2 selleckchem.comglpbio.comapexbt.comresearchgate.net. In some resistant cell lines, this compound fails to suppress ERK activation selleckchem.com. Interestingly, AZ628-resistant melanoma cells have shown a slow-cycling, senescent-like phenotype with high susceptibility to ferroptosis, a form of iron-driven cell death mdpi.com.
Investigating the long-term effects of this compound and the diverse mechanisms of acquired resistance across various cancer models and genetic backgrounds is essential. This includes exploring the molecular transformations that occur in cells developing resistance and identifying strategies to overcome or circumvent these mechanisms mdpi.com. For instance, understanding how increased CRAF protein levels, even without gene amplification or increased mRNA transcription, contribute to resistance is an area requiring further study researchgate.net.
Biomarker Identification for Predictive Response and Resistance
Identifying biomarkers that can predict patient response to this compound and the likelihood of developing resistance is a critical research gap. Such biomarkers would enable patient stratification and the development of personalized treatment approaches mdpi.com. While some studies have explored molecular signatures in cell lines resistant to this compound, there is a need to identify reliable predictive and resistance biomarkers applicable in a clinical setting mdpi.com. Research into biomarkers for targeted therapies and immunotherapies in various cancers highlights the importance of identifying markers for predicting response and monitoring resistance emergence mdpi.comamegroups.orgoaepublish.com. Further research is needed to identify specific molecular markers that correlate with sensitivity or resistance to this compound treatment.
Development of Novel Analogues
The development of novel analogues of this compound is a promising area for future research researchgate.net. Designing analogues with improved specificity, reduced off-target effects, enhanced potency, or the ability to overcome identified resistance mechanisms could lead to more effective therapies tocris.com. Research into novel inhibitors targeting specific pathways involved in resistance, such as RIPK3 in osteoarthritis, suggests the potential for developing more targeted compounds mdpi.combmj.com. Exploring modifications to the chemical structure of this compound, which includes a benzamide backbone with specific substituents crucial for its activity, could yield compounds with optimized pharmacological properties ontosight.ai.
Translational Research and Clinical Implications
Currently, there are no ongoing clinical trials studying the efficacy and safety of this compound in humans mdpi.com. Translational research is crucial to bridge the gap between preclinical findings and clinical application. This involves moving this compound from laboratory studies to potential human trials arizona.edu. Understanding the in vivo activity of this compound, considering factors like degradation, metabolic modification, and protein binding, is challenging but necessary for predicting its clinical effectiveness researchgate.net.
Future research should focus on well-designed translational studies to evaluate the potential of this compound in relevant patient populations, perhaps in combination with other therapies to overcome resistance or enhance efficacy aacrjournals.orgaacrjournals.orgresearchgate.net. The observed synergistic activity of this compound in combination with MEK inhibitors in overcoming resistance mechanisms in preclinical models highlights a potential clinical strategy aacrjournals.orgaacrjournals.org. Identifying the specific cancer types and patient subgroups most likely to benefit from this compound, based on its molecular targets and the identified resistance mechanisms, is a key step towards its clinical translation.
Compound Names and PubChem CIDs
Compound Name | PubChem CID |
This compound | 11676786 |
Data Table: this compound IC50 Values
Target | IC50 (cell-free assays) | Reference |
BRAF | 105 nM | selleckchem.comglpbio.comtocris.comapexbt.comrndsystems.com |
BRAF V600E | 34 nM | selleckchem.comglpbio.comtocris.comapexbt.comrndsystems.com |
c-Raf-1 | 29 nM | selleckchem.comglpbio.comtocris.comapexbt.comrndsystems.com |
VEGFR2 | Inhibited | selleckchem.comglpbio.comtocris.comapexbt.comrndsystems.comresearchgate.net |
DDR2 | Inhibited | selleckchem.comtocris.comapexbt.comrndsystems.comresearchgate.net |
Lyn | Inhibited | selleckchem.comtocris.comapexbt.comrndsystems.comresearchgate.net |
Flt1 | Inhibited | selleckchem.comtocris.comapexbt.comrndsystems.comresearchgate.net |
FMS | Inhibited | selleckchem.comtocris.comapexbt.comrndsystems.comresearchgate.net |
RIPK3 | Potent Inhibitor | mdpi.combmj.com |
Q & A
Q. What is the mechanism of action of AZ 628 in targeting Raf kinases, and how does this relate to its apoptotic effects?
this compound inhibits multiple Raf kinases (B-Raf, B-RafV600E, c-Raf-1) with IC50 values of 105 nM, 34 nM, and 29 nM, respectively . Its pan-Raf inhibition disrupts downstream MAPK/ERK signaling, leading to cell cycle arrest and apoptosis, particularly in B-RafV600E-mutant cancer models. Methodologically, researchers should validate kinase inhibition using in vitro kinase assays and correlate results with apoptosis markers (e.g., caspase-3 cleavage) via Western blotting .
Q. Which experimental models are most appropriate for studying this compound's efficacy?
Preclinical studies prioritize B-RafV600E-mutant colorectal (e.g., Colo-205) and melanoma (e.g., A375) cell lines due to their sensitivity to this compound . For mechanistic studies, isogenic cell lines with/without B-Raf mutations can clarify genotype-specific responses. Dose-response curves (0.1–10 µM) are recommended to assess potency and selectivity .
Q. How does this compound's kinase selectivity profile influence experimental design?
Beyond Raf kinases, this compound inhibits VEGFR2, DDR2, and Flt1 (IC50 < 100 nM) . Researchers must account for off-target effects by including controls (e.g., siRNA knockdown of non-Raf targets) and using orthogonal assays (e.g., phosphoproteomics) to distinguish primary vs. secondary targets .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound's efficacy across cell lines with identical B-Raf mutations?
Discrepancies may arise from compensatory CRAF upregulation or RAS mutations . To address this:
Q. How can researchers optimize combinatorial therapies involving this compound to overcome resistance?
Co-treatment with PI3K/AKT inhibitors or immune checkpoint blockers may enhance efficacy. Experimental design should include:
- Synergy assays (e.g., Chou-Talalay combination index).
- In vivo xenograft models to assess tumor regression and toxicity .
- Longitudinal biomarker monitoring (e.g., p-ERK, PD-L1) .
Q. What methodologies are critical for analyzing this compound's dual role in apoptosis and anti-angiogenesis?
- Apoptosis: Use flow cytometry (Annexin V/PI staining) and live-cell imaging to quantify cell death kinetics .
- Anti-angiogenesis: Employ endothelial tube formation assays and measure VEGF secretion via ELISA .
- Integrate multi-omics data to map cross-talk between apoptotic and angiogenic pathways .
Q. How should researchers address variability in this compound's pharmacodynamic effects in preclinical models?
- Standardize dosing schedules (e.g., intermittent vs. continuous) to mimic clinical regimens.
- Use LC-MS/MS to verify compound stability and bioavailability in plasma/tissue .
- Apply longitudinal PET imaging to monitor tumor metabolism post-treatment .
Q. What are the best practices for ensuring reproducibility in this compound studies?
- Document batch-specific activity (e.g., lot-to-lot variability in kinase inhibition).
- Adhere to FAIR data principles: share raw datasets (e.g., RNA-seq, dose-response curves) in public repositories .
- Include positive/negative controls in all assays (e.g., vemurafenib for B-RafV600E inhibition) .
Methodological Considerations
Q. How can RAS mutation status impact this compound's therapeutic window in vivo?
RAS-mutant cells often exhibit reduced sensitivity due to ERK pathway reactivation. Researchers should:
Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects?
- Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism).
- Apply ANOVA with post-hoc tests for multi-group comparisons .
- Use Kaplan-Meier survival analysis for in vivo efficacy studies .
Tables for Key Data
Parameter | Value | Source |
---|---|---|
IC50 (B-RafV600E) | 34 nM | |
Molecular Weight | 451.52 g/mol | |
Solubility (DMSO) | 100 mM (45.2 mg/mL) | |
Key Off-Targets | VEGFR2, DDR2, Flt1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.